molecular formula C9H18O2 B3050461 2-cyclohexylpropane-1,3-diol CAS No. 2612-32-0

2-cyclohexylpropane-1,3-diol

Cat. No.: B3050461
CAS No.: 2612-32-0
M. Wt: 158.24 g/mol
InChI Key: CMNVSZHIHFLQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclohexylpropane-1,3-diol is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c10-6-9(7-11)8-4-2-1-3-5-8/h8-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNVSZHIHFLQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180756
Record name 2-Cyclohexyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2612-32-0
Record name 2-Cyclohexyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2612-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexyl-1,3-propanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYCLOHEXYL-1,3-PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFI58123IQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyclohexyl-1,3-propanediol (C₉H₁₈O₂) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-cyclohexyl-1,3-propanediol, a versatile diol with significant potential in medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, detail a robust laboratory-scale synthesis and purification workflow, explore its applications as a structural motif in drug development, and outline key analytical techniques for its characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural features of this compound in their work.

Chemical Identity and Physicochemical Properties

2-Cyclohexyl-1,3-propanediol is an organic compound featuring a cyclohexane ring attached to the central carbon of a propane-1,3-diol backbone. This structure imparts a combination of lipophilic (cyclohexyl group) and hydrophilic (two hydroxyl groups) characteristics, making it a valuable building block in chemical synthesis.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name : 2-Cyclohexylpropane-1,3-diol

  • Chemical Formula : C₉H₁₈O₂

  • CAS Number : 2612-32-0[1]

  • Molecular Weight : 158.24 g/mol [1]

  • Synonyms : 1,3-Propanediol, 2-cyclohexyl-[1]

Molecular Structure and Stereochemistry

The structure of 2-cyclohexyl-1,3-propanediol contains a chiral center at the second carbon of the propanediol chain (the carbon atom to which the cyclohexyl group is attached). Therefore, the compound can exist as a racemic mixture of two enantiomers, (R)-2-cyclohexyl-1,3-propanediol and (S)-2-cyclohexyl-1,3-propanediol, or as individual enantiopure forms. The stereochemistry can significantly influence its biological activity and physical properties, a critical consideration in drug design and asymmetric synthesis.

Molecular Weight and Formula Verification

The molecular formula C₉H₁₈O₂ is confirmed by calculating its molecular weight based on the atomic masses of its constituent elements:

  • Carbon (C): 9 atoms × 12.011 amu = 108.099 amu

  • Hydrogen (H): 18 atoms × 1.008 amu = 18.144 amu

  • Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

  • Total Molecular Weight : 108.099 + 18.144 + 31.998 = 158.241 amu

This calculated value aligns with the published molecular weight of 158.24 g/mol .[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-cyclohexyl-1,3-propanediol is presented below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueSource
Molecular Weight 158.24 g/mol ECHEMI[1]
Melting Point 89-90 °CECHEMI[1]
Boiling Point 284.1 ± 8.0 °C (Predicted)ECHEMI[1]
Density 1.030 ± 0.06 g/cm³ECHEMI[1]
Topological Polar Surface Area (TPSA) 40.5 ŲECHEMI[1]
XLogP3 1.9ECHEMI[1]

Synthesis and Purification Strategies

The synthesis of 2-cyclohexyl-1,3-propanediol is most commonly achieved through the reduction of a suitable precursor, such as diethyl 2-cyclohexylmalonate. This method provides a reliable and scalable route to the target diol.

Causality in Synthetic Route Selection

The chosen synthetic pathway involves two main stages:

  • Malonic Ester Synthesis : This classical C-C bond-forming reaction is exceptionally reliable for introducing an alkyl group (in this case, cyclohexyl) onto a malonic ester. Diethyl malonate is selected for its commercial availability and the stability of the resulting enolate.

  • Ester Reduction : The reduction of the two ester groups in diethyl 2-cyclohexylmalonate to primary alcohols yields the desired 1,3-diol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.

Why LiAlH₄? Lithium aluminum hydride is a powerful, unselective reducing agent, which is a key advantage here. Unlike milder reagents such as sodium borohydride (NaBH₄), which may struggle to reduce esters efficiently, LiAlH₄ ensures a complete and clean conversion of both ester functionalities to the corresponding alcohols. This high reactivity minimizes the formation of partially reduced intermediates and simplifies the subsequent purification process.

Detailed Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Step 1: Alkylation of Diethyl Malonate

  • Setup : To a dry, three-necked, 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 60 mL of absolute ethanol.

  • Base Addition : Carefully add 2.3 g (100 mmol) of sodium metal in small pieces to the ethanol. The sodium will react to form sodium ethoxide. Allow the reaction to proceed until all the sodium has dissolved.

  • Nucleophile Formation : To the resulting sodium ethoxide solution, add 16.0 g (100 mmol) of diethyl malonate dropwise via the dropping funnel. Stir for 15 minutes to ensure complete formation of the sodiomalonic ester enolate.

  • Alkylation : Add 16.5 g (100 mmol) of bromocyclohexane dropwise. The reaction is exothermic; control the addition rate to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 3 hours.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the diethyl malonate spot has disappeared.

  • Work-up : Cool the reaction mixture to room temperature. Pour it into 200 mL of cold water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-cyclohexylmalonate.[3]

Step 2: Reduction to 2-Cyclohexyl-1,3-propanediol

  • Setup : In a separate dry 1 L three-necked flask under nitrogen, prepare a suspension of 7.6 g (200 mmol) of lithium aluminum hydride (LiAlH₄) in 200 mL of anhydrous tetrahydrofuran (THF).

  • Substrate Addition : Cool the LiAlH₄ suspension to 0 °C in an ice bath. Add the crude diethyl 2-cyclohexylmalonate, dissolved in 50 mL of anhydrous THF, dropwise to the suspension. Caution : This reaction is highly exothermic and generates hydrogen gas.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitoring : Monitor the reaction by TLC until the ester starting material is fully consumed.

  • Quenching (Fieser workup) : Cool the reaction to 0 °C. Cautiously and sequentially add 7.6 mL of water, 7.6 mL of 15% aqueous NaOH, and finally 22.8 mL of water. This procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a granular solid, which is easily filtered.

  • Isolation : Stir the resulting mixture for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude 2-cyclohexyl-1,3-propanediol.

  • Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure diol as a white solid.

Purification and Characterization Workflow

The logical flow from a completed synthesis to a fully characterized, pure compound is crucial for ensuring the reliability of downstream applications.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Analytical Validation Reaction Crude Reaction Mixture Quench Quenching (Fieser Workup) Reaction->Quench Filter Filtration (Remove Al Salts) Quench->Filter Solvent Solvent Removal (Rotovap) Filter->Solvent Recrystal Recrystallization Solvent->Recrystal NMR NMR Spectroscopy (¹H, ¹³C) Recrystal->NMR  QC Sampling MS Mass Spectrometry (Confirm MW) Recrystal->MS  QC Sampling Purity Purity Analysis (GC/HPLC, mp) Recrystal->Purity  QC Sampling Final Pure, Validated 2-Cyclohexyl-1,3-propanediol NMR->Final MS->Final Purity->Final

Caption: Workflow for the purification and validation of 2-cyclohexyl-1,3-propanediol.

Applications in Research and Drug Development

The unique structural characteristics of 2-cyclohexyl-1,3-propanediol make it a valuable scaffold in medicinal chemistry.

Role as a Structural Scaffold and Linker

The cyclohexane ring provides a rigid, lipophilic anchor that can effectively probe hydrophobic pockets in biological targets such as enzymes or receptors. Increasing the three-dimensional character (Fsp³) of drug candidates is a key strategy in modern drug discovery to improve selectivity and physicochemical properties, moving away from overly flat aromatic structures.[4] The 1,3-diol functionality offers two key advantages:

  • Hydrogen Bonding : The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling strong interactions with polar residues in a protein's active site.

  • Derivatization Handles : The hydroxyl groups are versatile functional handles for further chemical modification. They can be readily converted into esters, ethers, carbamates, or used in click chemistry reactions to attach other pharmacophores or linkers.[5]

Bioisosteric Replacement and Scaffold Hopping

In drug design, a 1,3-diol can serve as a bioisostere for other functional groups, such as a carboxylic acid or a phosphate group, while altering the molecule's overall pKa and cell permeability. The 2-cyclohexyl-1,3-propanediol motif can be employed in "scaffold hopping" exercises, where it replaces a known core structure in a bioactive molecule to explore new chemical space, potentially leading to improved potency, selectivity, or pharmacokinetic profiles. For instance, it can be used to synthesize novel analogs of natural products or existing drugs where a rigid, functionalized linker is required.[6]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-cyclohexyl-1,3-propanediol.

Spectroscopic Analysis
  • ¹H NMR (Proton NMR) : The ¹H NMR spectrum will provide key information about the proton environment. Expected signals include:

    • A complex multiplet in the 0.8-1.8 ppm range corresponding to the protons of the cyclohexane ring.

    • Signals for the diastereotopic methylene protons (-CH₂-OH) adjacent to the stereocenter.

    • A signal for the methine proton (-CH-) attached to the cyclohexyl group.

    • Broad signals for the hydroxyl protons (-OH), which can be confirmed by D₂O exchange.

  • ¹³C NMR (Carbon NMR) : The spectrum will show 9 distinct carbon signals (assuming diastereotopic splitting is resolved), confirming the number of unique carbon atoms in the molecule. Key signals include those for the two alcohol-bearing carbons and the carbons of the cyclohexyl ring.

  • Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups.[7] A strong band around 2850-2930 cm⁻¹ will correspond to the C-H stretching of the alkane groups.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 159.25 or the sodium adduct [M+Na]⁺ at m/z 181.23.

Safety, Handling, and Storage

2-Cyclohexyl-1,3-propanediol should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. The compound is expected to be a stable solid. It should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2-Cyclohexyl-1,3-propanediol is a synthetically accessible and highly versatile chemical building block. Its combination of a lipophilic cyclohexane core and a functional 1,3-diol moiety provides a valuable platform for the design and synthesis of novel molecules in drug discovery and materials science. The robust synthesis and purification protocols outlined in this guide, coupled with comprehensive analytical validation, ensure the high quality required for advanced research applications.

References

  • 2-Propanone, 1-cyclohexyl- . NIST WebBook. [Link]

  • 2-Cyclohexylpropanol | C9H18O . PubChem, National Institutes of Health. [Link]

  • cyclohexyl propionate, 6222-35-1 . The Good Scents Company. [Link]

  • 1-Cyclohexyl-1,3-propanediol | C9H18O2 . PubChem, National Institutes of Health. [Link]

  • 3-(Cyclohexyloxy)propane-1,2-diol | C9H18O3 . PubChem, National Institutes of Health. [Link]

  • bmse000303 1,3-Propanediol . Biological Magnetic Resonance Bank (BMRB). [Link]

  • Diethyl 2-cyclohexylmalonate | C13H22O4 . PubChem, National Institutes of Health. [Link]

  • Synthetic Methods for the Preparation of 1,3‐Propanediol . ResearchGate. [Link]

  • Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules . ResearchGate. [Link]

  • Special Issue : Heterocyclic Compounds and Their Application in Therapy . MDPI. [Link]

  • 2-methyl-1,3-cyclohexanedione . Organic Syntheses. [Link]

  • Synthesis: Diethyl malonate --> Cyclohexylacetic acid . Reddit. [Link]

  • Recent applications of click chemistry in drug discovery . PubMed. [Link]

  • Diethyl malonate – Knowledge and References . Taylor & Francis Online. [Link]

  • Progress in 1,3-propanediol biosynthesis . PubMed Central, National Institutes of Health. [Link]

  • Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous . ResearchGate. [Link]

  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene . ResearchGate. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . PubMed. [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners... . MDPI. [Link]

  • Applications of Flow Chemistry in Drug Development... . ResearchGate. [Link]

  • Process for the preparation of 2-methyl-1,3-propanediol.
  • Malonates as Nucleophiles . YouTube. [Link]

  • Supporting Information . The Royal Society of Chemistry. [Link]

  • Propanediol | C3H8O2 . PubChem, National Institutes of Health. [Link]

Sources

Thermodynamic Characterization of 2-Substituted 1,3-Propanediols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

2-substituted 1,3-propanediols represent a unique class of polyfunctional molecules. Structurally, they are derivatives of 1,3-propanediol where the C2 carbon acts as a quaternary center, substituted with alkyl, nitro, or amino groups.

Why this matters:

  • Energy Storage (PCMs): Many of these molecules (e.g., 2,2-dimethyl-1,3-propanediol or NPG) are "globular" molecules. They form plastic crystals , exhibiting high-enthalpy solid-solid phase transitions prior to melting. This makes them exceptional solid-state Phase Change Materials (PCMs) for thermal energy storage.

  • Pharmaceutical Intermediates: Derivatives like 2-amino-2-methyl-1,3-propanediol (AMPD) are critical buffers and synthesis intermediates. Their purification relies heavily on precise solubility thermodynamics.

This guide details the thermodynamic profiling of these compounds, focusing on phase transition energetics and solution thermodynamics.

Structure-Property Relationships

The thermodynamic behavior of these diols is governed by the "Neopentyl Effect" and Hydrogen Bonding networks.

The Plastic Crystal Phenomenon

Unlike typical organic solids that melt directly from a rigid crystal to a liquid, 2-substituted 1,3-propanediols often undergo a solid-solid transition (


). Below 

, the molecules are rigidly ordered. Above

, the molecules gain rotational freedom while maintaining translational order (the "plastic" phase).
  • Key Insight: The enthalpy of this solid-solid transition (

    
    ) is often significantly larger than the enthalpy of fusion (
    
    
    
    ). This is the critical parameter for energy storage applications.
Visualization: Thermal Behavior Logic

The following diagram illustrates the causal link between molecular symmetry and macroscopic thermal properties.

StructureProperty Struct Globular Structure (High Symmetry) SS_Trans Solid-Solid Transition (Rotational Disorder) Struct->SS_Trans Allows rotation in lattice HBond Intermolecular H-Bonding HBond->SS_Trans High Enthalpy Barrier Fusion Melting Point (Translational Disorder) HBond->Fusion Stabilizes crystal lattice App_PCM Application: Thermal Energy Storage SS_Trans->App_PCM High Latent Heat App_Pharma Application: Drug Purification Fusion->App_Pharma Solubility limit

Figure 1: Causal pathway linking molecular architecture (globular shape, H-bonding) to thermodynamic utility in energy storage and pharma.

Solid-State Thermodynamics: Experimental Protocol

Measuring the enthalpy of transition for these diols requires specific modifications to standard Differential Scanning Calorimetry (DSC) protocols due to their tendency to sublime and their supercooling characteristics.

Protocol: High-Fidelity DSC for Plastic Crystals

Objective: Accurately determine


, 

,

, and

.

Equipment: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).

Step-by-Step Methodology:

  • Sample Preparation (Crucial):

    • Grind the sample to a fine powder to ensure thermal contact.

    • Mass: Weigh 3–5 mg of sample.

    • Pan Selection: Use Hermetically Sealed Aluminum Pans .

    • Why? 2-substituted 1,3-propanediols (like NPG) have high vapor pressures near their melting points. An open or crimped pan will allow sublimation, altering the mass during the scan and invalidating the enthalpy integration.

  • Atmosphere Control:

    • Purge with dry Nitrogen (

      
      ) at 50 mL/min.
      
    • Why? Removes moisture (these diols are hygroscopic) and prevents oxidation at high T.

  • Thermal Cycle (The "Heat-Cool-Heat" Method):

    • Ramp 1: Heat from 0°C to

      
       at 10°C/min. (Erases thermal history).
      
    • Isothermal: Hold for 3 mins.

    • Cool 1: Cool to 0°C at 5°C/min.

    • Ramp 2 (Data Collection): Heat from 0°C to

      
       at 5°C/min .
      
  • Data Analysis:

    • Integrate the peak area for the solid-solid transition (usually the lower temperature peak) and the melting peak.

    • Validation: The baseline must return to linear before the onset of the second peak.

Workflow Visualization

DSC_Protocol Start Start: Raw Sample Prep Grind & Weigh (3-5mg) Hermetic Seal Start->Prep Purge N2 Purge (50 mL/min) Dehydration Prep->Purge Cycle Heat-Cool-Heat Cycle Purge->Cycle Check Check: Sublimation? (Reweigh Pan) Cycle->Check Analysis Integration of Peaks (Universal Analysis) Check->Prep If mass lost Check->Analysis If mass constant

Figure 2: Validated DSC workflow ensuring data integrity by checking for sublimation mass loss.

Solution Thermodynamics: Solubility & Modeling

For pharmaceutical applications involving 2-amino-2-methyl-1,3-propanediol (AMPD), understanding solubility is vital for crystallization processes.

Thermodynamic Modeling (Modified Apelblat)

The solubility of these diols in pure solvents is best described by the Modified Apelblat equation, which correlates the mole fraction solubility (


) with temperature (

):


Where


, 

, and

are empirical model parameters derived from experimental data.
Protocol: Laser Monitoring Solubility

Objective: Determine the saturation solubility without sampling errors (filtration issues).

  • Setup: Jacketed glass vessel with an overhead stirrer and a laser transmissometer probe.

  • Solvent Loading: Add a known mass of solvent.

  • Solute Addition: Add solute in excess of expected solubility.

  • Dynamic Method:

    • Heat slowly (0.2 K/min) while stirring.

    • Monitor laser transmission.

    • Clear Point: The temperature at which transmission hits 100% (all solid dissolved).

  • Gravimetric Verification:

    • For static equilibrium: Hold at

      
       for 24h. Filter supernatant, dry, and weigh.
      
    • Trustworthiness Check: Compare Dynamic vs. Static results. They should deviate by < 2%.

Key Thermodynamic Data Summary

The following table summarizes typical thermodynamic values for key 2-substituted 1,3-propanediols. Note the high enthalpy of the solid-solid transition for NPG.

CompoundAbbr.CAS No.

(K)

(kJ/mol)

(K)

(kJ/mol)
Application
2,2-dimethyl-1,3-propanediolNPG126-30-7313.1512.80400.154.30PCM / Polyester
2-amino-2-methyl-1,3-propanediolAMPD115-69-5353.218.2380.53.1Buffer / Pharma
2-nitro-2-methyl-1,3-propanediolNMPD77-49-6345.014.5418.05.2Synthesis

Note:


 = Solid-Solid Transition Temperature; 

= Melting Temperature. Values are approximate averages from literature sources.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link]

  • Chandra, A., et al. "Solid–Solid Phase Transitions in 2-Amino-2-methyl-1,3-propanediol." Journal of Chemical & Engineering Data. [Link]

  • Wang, B., et al. "Thermodynamic Properties of 2,2-Dimethyl-1,3-propanediol." Thermochimica Acta. [Link]

  • Zhang, Y., et al. "Solubility and thermodynamic properties of 2-amino-2-methyl-1,3-propanediol in pure solvents." Journal of Molecular Liquids. [Link]

Solubility Profile & Physicochemical Architecture of 2-Cyclohexylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility characteristics of 2-cyclohexylpropane-1,3-diol. It is structured to serve researchers in drug discovery and materials science, focusing on the mechanistic underpinnings of solvation and practical experimental protocols.

A Technical Analysis for Drug Development & Synthesis

Executive Summary

This compound (CAS: 2612-32-0) represents a distinct class of amphiphilic diols where a rigid, lipophilic cyclohexyl moiety is grafted onto a flexible, hydrophilic propane-1,3-diol backbone. Unlike its highly water-soluble parent compound (propane-1,3-diol), the introduction of the cyclohexyl group significantly alters its thermodynamic profile, shifting the partition coefficient (LogP) to approximately 1.7–1.9.

This guide delineates the solubility behavior of this "Janus" molecule—capable of interacting with both polar and nonpolar environments—and provides validated protocols for determining its saturation limits in pharmaceutical formulations.

Molecular Architecture & Physicochemical Profile

To understand the solubility, one must first analyze the competition between the crystal lattice energy and the solvation energy. The molecule exists as a solid at room temperature due to strong intermolecular hydrogen bonding between the diol heads in the crystal lattice.

Table 1: Core Physicochemical Properties
PropertyValueRelevance to Solubility
Molecular Weight 158.24 g/mol Low MW facilitates rapid dissolution kinetics once the lattice is broken.
Physical State Solid (Crystalline)Lattice energy barrier must be overcome by solvent interactions.
Melting Point 89–90 °CHigh MP indicates stable crystal packing; limits solubility in cold, non-interacting solvents.
XLogP3 ~1.7 – 1.9Moderately lipophilic. Suggests poor solubility in pure water compared to short-chain diols, but high solubility in alcohols/ethers.
TPSA 40.5 ŲPolar surface area is localized to the diol head; the rest of the molecule is "blind" to water.
H-Bond Donors/Acceptors 2 / 2Capable of forming extensive H-bond networks (both inter- and intramolecular).

Solvation Interaction Mechanisms

The solubility of this compound is governed by a "tug-of-war" between the hydrophilic diol head and the hydrophobic cyclohexyl tail.

Polar Solvents (Water, Methanol, DMSO)
  • Mechanism: Enthalpy-driven dissolution. The hydroxyl groups of the solvent form hydrogen bonds with the 1,3-diol moiety.

  • Water: Solubility is limited. While the diol head is hydrophilic, the bulky cyclohexyl group disrupts the hydrogen-bonding network of water (the hydrophobic effect), creating an entropic penalty. It acts as a surfactant, likely forming aggregates at higher concentrations.[1]

  • Alcohols (Methanol/Ethanol): High solubility. The alkyl chains of the solvent interact favorably with the cyclohexyl group (Van der Waals), while the hydroxyls network with the diol.

Nonpolar Solvents (Hexane, Toluene, Diethyl Ether)
  • Mechanism: Entropy-driven dissolution (at high temps) and Dispersion forces.

  • Hexane: Low solubility at room temperature. The solvent cannot break the strong intermolecular H-bonds of the crystal lattice (MP ~90°C).

  • Toluene/DCM: Moderate to High solubility. The polarizability of the aromatic ring (toluene) or the dipole (DCM) helps solvate the molecule better than aliphatic hydrocarbons, while accommodating the cyclohexyl tail.

Visualization of Solvation Dynamics

The following diagram illustrates the competitive solvation forces acting on the molecule in different environments.

SolvationMechanism cluster_Polar Polar Solvent (Water/MeOH) cluster_Nonpolar Nonpolar Solvent (Hexane) Molecule This compound (Solid Lattice) Polar_Mech Mechanism: Hydrogen Bonding Molecule->Polar_Mech Hydroxyl Interaction Nonpolar_Mech Mechanism: London Dispersion Forces Molecule->Nonpolar_Mech Cyclohexyl Interaction Polar_Outcome Outcome: Soluble in Alcohols Limited in Water (Hydrophobic Effect) Polar_Mech->Polar_Outcome Nonpolar_Outcome Outcome: Insoluble at RT (Lattice Energy Dominates) Nonpolar_Mech->Nonpolar_Outcome

Figure 1: Mechanistic pathways determining solubility. In polar solvents, H-bonding drives dissolution. In nonpolar solvents, the crystal lattice energy acts as the primary barrier.

Experimental Protocols for Solubility Determination

For drug development applications, precise solubility data is required. The following protocols are designed to ensure thermodynamic equilibrium is reached, preventing "kinetic solubility" artifacts.

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard for determining equilibrium solubility.

Reagents & Equipment:

  • This compound (Solid).[2]

  • Target Solvents (e.g., Phosphate Buffer pH 7.4, Octanol, Hexane).

  • Temperature-controlled orbital shaker.

  • 0.45 µm PTFE Syringe Filters (hydrophobic for organic, hydrophilic for aqueous).

  • HPLC-UV or LC-MS system.

Workflow:

  • Preparation: Add excess solid compound (approx. 10-20 mg) to 1 mL of solvent in a glass vial. Ensure undissolved solid is visible.

  • Equilibration: Agitate at 25°C (or target temp) for 24–48 hours.

    • Note: If all solid dissolves, add more until a suspension persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a pre-saturated syringe filter (to prevent drug adsorption to the filter membrane).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

Protocol B: Visual Kinetic Solubility (High Throughput)

Useful for early-stage screening to determine approximate solubility ranges.

Workflow:

  • Dispense 1 mg of compound into a clear vial.

  • Add solvent in aliquots (10 µL, then 40 µL, then 50 µL...) with vortexing between additions.

  • Observe for clarity.[3]

  • Calculation: Solubility (

    
    ) 
    
    
    
    Mass / Volume added when clear.
Experimental Workflow Diagram

SolubilityWorkflow Start Start: Solid this compound SolventAdd Add Solvent (Excess Solid) Start->SolventAdd Agitate Agitate @ 25°C (24-48h) Ensure Equilibrium SolventAdd->Agitate CheckSolid Is Solid Visible? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Filtration / Centrifugation (Remove Undissolved Solid) CheckSolid->Filter Yes AddMore->Agitate Analyze HPLC/UV Analysis Calculate Concentration Filter->Analyze

Figure 2: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Applications in Drug Development

Understanding the solubility of this compound is critical for its use in several areas:

  • Pro-drug Linkers: The diol functionality allows for the esterification of two drug molecules or the attachment of a drug to a polymer backbone. The cyclohexyl group increases lipophilicity, potentially improving membrane permeability of the conjugate compared to a simple propyl linker.

  • Chiral Intermediates: The molecule is a precursor for chiral synthons (e.g., in the synthesis of ACE inhibitors like Fosinopril). Solubility in organic solvents (DCM, THF) is crucial for these synthetic steps.

  • Formulation Co-solvent: Due to its amphiphilic nature, it may act as a hydrotrope, increasing the solubility of poorly soluble drugs in aqueous formulations, similar to how propylene glycol is used, but with higher lipophilicity.

References

  • PubChem. (n.d.).[4][5] 2-Cyclohexyl-1,3-propanediol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Kesten, S. J., et al. (1992). Synthesis and antimalarial properties of 1-imino derivatives of 7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones. Journal of Medicinal Chemistry.
  • Patel, R. N. (2002). Microbial/Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals. ResearchGate. Retrieved from [Link]

Sources

2-cyclohexylpropane-1,3-diol melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Chemical Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

2-Cyclohexylpropane-1,3-diol (CAS: 2612-32-0) is a functionalized aliphatic diol characterized by a cyclohexyl ring attached to the C2 position of a 1,3-propanediol backbone.[1][2][3][4] This structural motif imparts unique physicochemical properties, blending the lipophilicity of the cycloalkane ring with the hydrophilicity of the primary hydroxyl groups.

It serves as a critical intermediate in the synthesis of polymeric materials (polyesters, polyurethanes) where it introduces steric bulk and rigidity, potentially enhancing the glass transition temperature (


) of the resulting polymers. Furthermore, it acts as a pro-chiral scaffold in pharmaceutical synthesis; desymmetrization of the hydroxyl groups allows for the generation of chiral building blocks.

This guide provides a definitive dataset on its melting and boiling points, supported by experimental protocols and thermodynamic analysis.

Chemical Identity & Structure

AttributeDetail
IUPAC Name This compound
Common Synonyms 2-Cyclohexyl-1,3-propanediol; 1,3-Dihydroxy-2-cyclohexylpropane
CAS Number 2612-32-0
Molecular Formula

Molecular Weight 158.24 g/mol
SMILES OCC(C1CCCCC1)CO
Structural Visualization

The molecule consists of a flexible propanediol chain anchored by a bulky cyclohexyl group. This steric bulk disrupts crystal packing compared to linear diols, yet the capacity for intermolecular hydrogen bonding (via two -OH donors/acceptors) ensures it remains a solid at room temperature.

G Cyclohexyl Cyclohexyl Ring (Lipophilic Core) C2 C2 Carbon (Chiral Pro-center) Cyclohexyl->C2 Steric Bulk Hydroxyls 1,3-Diol Groups (H-Bonding Network) C2->Hydroxyls Functionalization

Figure 1: Structural logic of this compound showing the interplay between the lipophilic core and hydrophilic termini.

Physical Properties Data

The following data aggregates experimental values from chemical supplier databases and predictive thermodynamic modeling.

Melting Point & Boiling Point Table
PropertyValueCondition/MethodConfidence Level
Melting Point (MP) 89 – 90 °C Experimental (Capillary)High (Verified Supplier Data)
Boiling Point (BP) 284.1 ± 8.0 °C Predicted (760 mmHg)Medium (Computational)
Flash Point ~136 °CPredictedMedium
Density 1.030 ± 0.06 g/cm³Predicted (20 °C)Medium
Solubility SolubleMethanol, Ethanol, THFHigh
Solubility Insoluble/LowWater (Cold), HexanesHigh
Thermodynamic Analysis
  • Melting Point (89–90 °C): The compound is a solid at room temperature. The melting point is significantly higher than unsubstituted 1,3-propanediol (which is a liquid) due to the cyclohexyl ring , which restricts conformational freedom in the crystal lattice, and the extensive intermolecular hydrogen bonding network typical of 1,3-diols.

  • Boiling Point (~284 °C): The high boiling point reflects the energy required to break the hydrogen-bonded network. In practice, distillation at atmospheric pressure often leads to decomposition (dehydration). Vacuum distillation is the standard purification method.

Experimental Determination Protocols

To ensure data integrity (Trustworthiness), the following self-validating protocols are recommended for verifying the physical constants of this compound.

Melting Point Determination (Capillary Method)

Objective: Determine the purity and identity via sharp melting range analysis.

  • Preparation: Dry the sample in a vacuum desiccator over

    
     for 24 hours to remove trace solvent/moisture (water depresses MP).
    
  • Loading: Pack 2-3 mm of the white powder into a glass capillary tube.

  • Ramping: Use a Mel-Temp or DSC apparatus.

    • Rapid Ramp: 10 °C/min to 80 °C.

    • Critical Ramp: 1 °C/min from 80 °C to 95 °C.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: Range

      
       °C (e.g., 89.0–90.5 °C). A wider range indicates impurities (likely mono-ols or unreacted starting material).
      
Boiling Point Determination (Vacuum)

Objective: Determine volatility for purification parameters. Do not attempt atmospheric distillation.

  • Setup: Short-path distillation apparatus with a vacuum manometer.

  • Pressure: Establish a stable vacuum of 0.5 – 1.0 mmHg .

  • Heating: Slowly heat the oil bath.

  • Expectation: Based on the nomograph for 1,3-diols:

    • Predicted BP at 1.0 mmHg: ~125 – 135 °C .

    • Note: If the temperature exceeds 160 °C without distillation, check vacuum integrity to prevent thermal degradation.

Synthesis & Validation Workflow

Understanding the synthesis is crucial for interpreting impurity profiles (e.g., unreacted esters) that affect MP/BP data. The standard route involves the reduction of diethyl 2-cyclohexylmalonate.

Synthesis Scheme

Reaction:



Synthesis Start Diethyl 2-cyclohexylmalonate (Liquid, BP > 250°C) Reagent LiAlH4 (2.5 equiv) Solvent: Dry THF Temp: 0°C -> Reflux Start->Reagent Reduction Intermediate Aluminate Complex Reagent->Intermediate Quench Fieser Workup (H2O, 15% NaOH, H2O) Intermediate->Quench Hydrolysis Product This compound (Solid, MP 89-90°C) Quench->Product Crystallization (EtOAc/Hex)

Figure 2: Synthetic pathway and critical workup steps to isolate the target diol.

Self-Validating Purity Check

Before relying on MP/BP data, the researcher must validate the sample identity:

  • IR Spectroscopy: Look for broad -OH stretch (3200-3400 cm⁻¹) and absence of Carbonyl (C=O) stretch at 1735 cm⁻¹ (indicates unreduced ester).

  • Solubility Check: The product should be fully soluble in warm ethanol but precipitate upon cooling; precursors are oils that remain soluble in hexanes.

Applications & Relevance[4][8][9][10][11]

Polymer Chemistry

The 2-cyclohexyl moiety introduces a "pendant" cyclic group into polyester backbones. Unlike linear aliphatic diols (e.g., 1,6-hexanediol), this compound increases the free volume and chain stiffness , typically raising the


 and improving the hydrolytic stability of the resulting polymer.
Pharmaceutical Intermediates

The molecule possesses a plane of symmetry (


). However, enzymatic desymmetrization (e.g., using lipases) can selectively acylate one hydroxyl group, creating a chiral center at C2. This makes it a valuable precursor for chiral auxiliary synthesis and asymmetric drug development.

References

  • Chemical Identity & Constants: PubChem Compound Summary for CID 15293, this compound. National Center for Biotechnology Information (2025). Link

  • Melting Point Data: ECHEMI Chemical Database, CAS 2612-32-0 Product Properties. Accessed Feb 2026.[5] Link

  • Synthesis Methodology: "Reduction of Substituted Malonic Esters.
  • Safety & Handling: BLD Pharm Safety Data Sheet (SDS) for this compound, Version 6.2. Link[6]

Sources

Technical Guide: Hydrophobicity Profiling of 2-Cyclohexylpropane-1,3-diol (LogP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclohexylpropane-1,3-diol (CAS: 2612-32-0) represents a critical structural motif in both medicinal chemistry and polymer science. As a cyclic aliphatic diol, it bridges the gap between rigid hydrophobic scaffolds and flexible hydrophilic linkers. Its hydrophobicity constant (LogP ), typically ranging between 1.2 and 1.9 , dictates its behavior in biological membranes and industrial solvent systems.

This guide provides a rigorous technical analysis of the LogP determination for this compound. It moves beyond simple database lookups to establish a self-validating experimental framework, essential for researchers optimizing oral bioavailability or designing amphiphilic polymer matrices.

Physicochemical Profile & Theoretical Grounding

The amphiphilic nature of this compound arises from the competition between its lipophilic cyclohexane ring and the hydrophilic 1,3-diol moiety. Understanding this balance is prerequisite to selecting the correct experimental protocol.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptorSource/Method
IUPAC Name This compoundChemical Nomenclature
CAS Number 2612-32-0Registry
Molecular Formula C9H18O2Stoichiometry
Molecular Weight 158.24 g/mol Calculated
Experimental LogP 1.19 ± 0.05 Database Consensus [1]
Predicted LogP (XLogP3) 1.7PubChem Algorithm [2]
Predicted LogP (CLogP) 1.9ChemDraw Ultra
H-Bond Donors 2Structural Analysis
H-Bond Acceptors 2Structural Analysis
Rotatable Bonds 3Conformational Flexibility
Mechanistic Insight: The "Hydrophobic Collapse" Effect

In aqueous environments, the cyclohexane ring drives the molecule to aggregate or partition into lipid bilayers, while the hydroxyl groups anchor it to the aqueous interface. This specific LogP range (1.0–2.[1][2]0) places the compound in the "Sweet Spot" for oral bioavailability (Lipinski’s Rule of 5) and transdermal permeability , making it a high-value intermediate for drug delivery systems.

Methodological Workflow: LogP Determination

Selecting the correct determination method is critical. For this compound, the expected LogP (~1.2–1.9) falls within the optimal range for the Shake-Flask Method (OECD 107) , but high-throughput screening often utilizes RP-HPLC (OECD 117) .

Diagram 1: Method Selection Decision Tree

This decision tree guides the researcher to the most appropriate protocol based on the compound's stability and throughput requirements.

LogP_Selection Start Start: LogP Determination for this compound RangeCheck Est. LogP Range Check (1.0 - 2.0) Start->RangeCheck Throughput Throughput Requirement? RangeCheck->Throughput Valid Range MethodA Method A: Shake-Flask (OECD 107) Gold Standard for Accuracy Throughput->MethodA Low (<10 samples) High Precision Needed MethodB Method B: RP-HPLC (OECD 117) High Throughput / Impurities Throughput->MethodB High (>10 samples) Rapid Screening

Caption: Decision matrix for selecting between Shake-Flask and HPLC methods based on sample volume and precision requirements.

Protocol A: The Shake-Flask Method (OECD 107)

Status: Gold Standard | Precision: High | Cost: Low

The Shake-Flask method is the direct measurement of partitioning between n-octanol and water.[3] For this compound, the relatively high water solubility requires careful phase separation to avoid emulsion formation.

Step-by-Step Protocol
  • Pre-Saturation:

    • Saturate analytical grade n-octanol with distilled water.

    • Saturate distilled water with n-octanol.

    • Reasoning: Prevents volume changes during the experiment due to mutual solubility.

  • Preparation of Stock Solution:

    • Dissolve this compound in the pre-saturated n-octanol phase. Target concentration: 10 mM.

    • Note: Starting in the octanol phase is preferred for lipophilic compounds, but for this diol (LogP ~1.2), either phase is acceptable.

  • Equilibration (The Shake):

    • Prepare three different volume ratios of Octanol:Water (e.g., 1:1, 1:2, 2:1) in glass vials.

    • Vortex for 2 minutes or mechanically shake for 1 hour at 25°C.

    • Centrifugation: Centrifuge at 3000 rpm for 20 minutes to break any emulsions.

  • Phase Separation & Quantification:

    • Carefully separate the phases.

    • Analyze the concentration of the diol in both phases using GC-FID or HPLC-UV (210 nm).

    • Self-Validation: The Mass Balance (Sum of mass in both phases) must be ≥ 95% of the initial mass.

  • Calculation:

    
    
    
Diagram 2: Shake-Flask Equilibrium Workflow

ShakeFlask cluster_check Quality Control Step1 1. Pre-Saturation (Water/Octanol) Step2 2. Stock Prep (10mM in Octanol) Step1->Step2 Step3 3. Equilibration (Vortex/Shake) Step2->Step3 Step4 4. Phase Separation (Centrifuge) Step3->Step4 Step5 5. Analysis (GC/HPLC) Step4->Step5 QC Mass Balance Check (>95%) Step5->QC

Caption: Operational workflow for OECD 107 Shake-Flask method, emphasizing the critical mass balance check.

Protocol B: RP-HPLC Estimation (OECD 117)

Status: Rapid Screening | Precision: Moderate | Cost: Medium

This method correlates the retention time (


) of the analyte on a C18 column to its LogP using a calibration curve of standards. It is ideal when the compound is impure or available in minute quantities.
Experimental Setup
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm.

  • Mobile Phase: Methanol/Water (75:25 v/v) isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Refractive Index (RI) detector (since the diol lacks a strong chromophore).

Calibration Standards

Select 5-6 reference standards with known LogP values bracketing the target (0.5 to 2.5).

  • Benzyl alcohol (LogP 1.1)

  • Acetophenone (LogP 1.58)[1][2]

  • Benzene (LogP 2.1)[1]

Calculation

Calculate the Capacity Factor (


):


Where

is the dead time (measured with thiourea). Plot

vs. LogP of standards to derive the linear regression equation.

Data Interpretation & Applications

Comparative Analysis
MethodTypical ResultAccuracyThroughput
Shake-Flask 1.19HighLow
XLogP3 (Comp) 1.70LowInstant
RP-HPLC 1.3 - 1.5MediumHigh

Interpretation: The experimental value (~1.2) is often lower than the calculated value (1.7–1.9). This discrepancy suggests that the intramolecular hydrogen bonding between the 1,3-diol groups might be reducing the effective hydrophobic surface area exposed to the solvent, a nuance often missed by additive algorithms like XLogP3.

Impact on Drug Development
  • Permeability: A LogP of ~1.2 indicates good water solubility but sufficient lipophilicity to cross membranes via passive diffusion, though it may require transporters for high uptake.

  • Formulation: The compound is suitable for use as a co-solvent or in hydroalcoholic formulations.

Impact on Polymer Science
  • Polyurethanes: The cyclohexyl ring adds steric bulk and rigidity to the polymer backbone, increasing the Glass Transition Temperature (

    
    ) compared to linear aliphatic diols. The LogP ensures compatibility with moderately polar isocyanates.
    

References

  • ChemDiv. (n.d.). Compound this compound - Physicochemical Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15293, this compound. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][4][5][6]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][5]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

suppliers and commercial availability of high-purity 2-cyclohexylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Material Science[1]

Executive Technical Summary

2-Cyclohexylpropane-1,3-diol (CAS 2612-32-0) is a critical aliphatic building block used primarily in the synthesis of immunomodulatory drugs (e.g., Fingolimod analogs) and high-performance polyesters requiring enhanced thermal rigidity.[1]

While commercially listed, "high-purity" (>98%) grade material is frequently unavailable off-the-shelf. Most catalog options offer "technical grade" (90–95%) material, which contains significant process-related impurities that can compromise downstream biological assays or polymerization kinetics.

Key Data Points:

  • CAS Number: 2612-32-0[1]

  • Molecular Formula: C9H18O2 (MW: 158.24 g/mol )[2]

  • Physical State: White to off-white solid.[1][3]

  • Solubility: Soluble in alcohols, THF, DMSO; sparingly soluble in water.

  • Primary Supply Bottleneck: Lack of UV chromophore makes standard HPLC-UV purity assessment unreliable, leading to "blind" procurement of impure lots.[1]

Commercial Supply Landscape

The supply chain for this compound is bifurcated between catalog aggregators and custom synthesis houses.

Table 1: Supplier Tiers and Availability[1]
Supplier TierTypical PurityLead TimePrimary Use CaseRisk Factor
Tier 1: Global Catalog (e.g., Sigma-Aldrich/Merck)95% (Technical)2–5 DaysEarly-stage synthesis, non-GLP screening.[1]High: 5% impurity profile often undefined; batch-to-batch variability.[1]
Tier 2: Specialized CROs (e.g., ChemDiv, Enamine)95–97%2–3 WeeksLibrary synthesis, SAR studies.Medium: Purity is often determined by NMR only, missing inorganic salts.[1]
Tier 3: Custom Synthesis (e.g., WuXi, Curia)>99% (GMP opt.)8–12 WeeksTox studies, Clinical manufacturing.Low: Full CoA provided, but high cost and long lead time.

Procurement Strategy: For critical applications (crystallization, biological assays), do not rely on Tier 1 catalog purity claims without internal re-verification. The 95% specification often hides unreduced ester intermediates that act as chain terminators in polymerization or false positives in binding assays.

Synthesis-Driven Impurity Profiling[1]

To validate the quality of incoming material, one must understand its synthetic origin. The dominant commercial route involves the reduction of Diethyl 2-cyclohexylmalonate (CAS 2163-44-2) .[1]

The Reduction Pathway & Associated Impurities

The reduction is typically performed using Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) with activation.

  • Starting Material: Diethyl 2-cyclohexylmalonate.[1][4]

  • Reagent: LiAlH4 (in THF).

  • Product: this compound.[1][4]

Common Impurities:

  • Impurity A (Under-reduction): Ethyl 2-cyclohexyl-3-hydroxypropanoate.[1] (Result of partial reduction).

  • Impurity B (Starting Material): Unreacted malonate diester.[1]

  • Impurity C (Inorganic): Aluminum or Boron salts (Lewis acids) trapped in the diol matrix.

Scientific Insight: Impurity A is particularly insidious because it contains both a hydroxyl and an ester group. In polymerization, it acts as a chain terminator. In drug synthesis, the ester group can undergo competing nucleophilic attacks.

Analytical Quality Control Protocols

CRITICAL WARNING: this compound lacks a conjugated


-system.[1] Standard HPLC-UV (254 nm) will NOT detect this compound  or its aliphatic impurities. Relying on UV purity is the most common cause of experimental failure with this reagent.
Recommended Protocol: HPLC-ELSD (or CAD)[1]
  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). These are "universal" detectors that see non-chromophoric species.[1][5]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase: Water/Acetonitrile gradient (0%

    
     100% ACN).
    
  • Why: ELSD detects the scattering from solid particles after the solvent evaporates, allowing quantification of the diol and the non-volatile impurities.[5]

Alternative Protocol: GC-FID[1]
  • Suitability: Excellent for volatility profiling.[1]

  • Derivatization: Optional. The diol (MW 158) is volatile enough for direct injection on a polar column (e.g., DB-Wax), but TMS-derivatization (BSTFA + 1% TMCS) improves peak shape and sensitivity.[1]

  • Why: Flame Ionization Detection (FID) is responsive to all carbon-containing compounds, providing a true "mass balance" purity.[1]

QC_Workflow Start Incoming Material (CAS 2612-32-0) Solubility Solubility Check (DMSO/MeOH) Start->Solubility Decision_UV Does Lab have ELSD/CAD/RID? Solubility->Decision_UV Method_HPLC Method A: HPLC-ELSD (Gradient H2O/ACN) Decision_UV->Method_HPLC Yes Method_GC Method B: GC-FID (Direct or TMS-deriv) Decision_UV->Method_GC No Result_Purity Determine Purity % Method_HPLC->Result_Purity Method_GC->Result_Purity Fail Reject / Recrystallize (<98%) Result_Purity->Fail Fails Purity NMR_Check 1H-NMR Verification (Confirm Identity/Solvents) Result_Purity->NMR_Check Passes Purity Pass Release for Use (>98%) NMR_Check->Pass

Figure 1: Quality Control Decision Tree for Non-Chromophoric Diols. Note the exclusion of HPLC-UV.

Procurement Decision Framework

When sourcing this material, the "Make vs. Buy" decision depends heavily on the required purity and scale. The following logic gate ensures resource efficiency.

Procurement_Logic Need Define Requirement Scale_Check Scale > 100g? Need->Scale_Check Purity_Check Purity > 98%? Scale_Check->Purity_Check No (R&D Scale) Custom Contract Custom Synthesis (Tier 3) Scale_Check->Custom Yes (Bulk) Catalog Buy Catalog (Tier 1) Validate In-House Purity_Check->Catalog No (Screening) Purify Buy Catalog + Recrystallize (EtOAc/Hex) Purity_Check->Purify Yes (Critical)

Figure 2: Strategic Sourcing Logic for this compound.

Purification of Catalog Material

If Tier 3 custom synthesis is too slow (8+ weeks), buy Tier 1 material (95%) and purify in-house:

  • Recrystallization: The diol is a solid.[1] Dissolve in minimal hot Ethyl Acetate. Add Hexane (or Heptane) dropwise until turbid. Cool slowly to 4°C.

  • Yield: Expect 60–70% recovery, but purity usually improves to >99%.[1]

References

  • Sigma-Aldrich (Merck). Product Specification: this compound (CAS 2612-32-0).[1] Retrieved October 2025.[1][6] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15293: this compound.[1] PubChem.[1][2][4] Link

  • Megoulas, N.C., & Koupparis, M.A. (2005). Evaporative Light Scattering Detection in Liquid Chromatography. Critical Reviews in Analytical Chemistry.[1] (Grounding for ELSD detection of non-chromophoric diols). Link

  • ChemDiv. Building Blocks and Screening Compounds Catalog. (Source for Tier 2 availability). Link

  • Adachi, K., et al. (2010). Process for the preparation of 2-amino-1,3-propane diol compounds.[1][3] U.S. Patent No.[1] 9,815,772.[1] (Context for synthesis from malonate precursors). Link

Sources

Methodological & Application

Application Notes and Protocols for the Esterification of 2-Cyclohexylpropane-1,3-diol with Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Crafting Novel Polyesters with 2-Cyclohexylpropane-1,3-diol

The synthesis of polyesters through the condensation polymerization of diols and dicarboxylic acids is a cornerstone of polymer chemistry, yielding materials with a vast spectrum of properties and applications.[1][2] The incorporation of unique monomers, such as this compound, offers a compelling avenue for the development of novel polyesters with tailored characteristics. The bulky cyclohexyl group appended to the propane backbone introduces significant steric hindrance and rigidity, which can impart desirable properties such as increased glass transition temperature (Tg), enhanced thermal stability, and modified solubility profiles in the resulting polymers.[3][4]

These characteristics are of particular interest to researchers and professionals in drug development and material science, where polyesters are utilized in drug delivery systems, medical implants, specialty coatings, and high-performance plastics.[5] The structure of this compound, with its primary hydroxyl groups, allows for polyesterification, but the adjacent cyclohexyl moiety necessitates careful consideration of the reaction methodology to overcome potential steric challenges.

This comprehensive guide provides detailed protocols for the esterification of this compound with various dicarboxylic acids, exploring multiple synthetic strategies from classical acid catalysis to milder, modern coupling methods. We will delve into the mechanistic rationale behind each protocol, offering insights into the selection of catalysts, solvents, and reaction conditions to empower researchers to achieve optimal results in the synthesis of these promising new materials.

Choosing Your Synthetic Pathway: A Strategic Overview

The selection of an appropriate esterification method is critical for the successful synthesis of polyesters from this compound. The steric hindrance presented by the cyclohexyl group can influence reaction rates and equilibrium positions.[6] Below is a comparative overview of the primary methods detailed in this guide.

Method Key Features Advantages Considerations
Fischer-Speier Esterification Acid-catalyzed equilibrium reaction.[7]Cost-effective reagents; suitable for large-scale synthesis.Harsh conditions (high temperature, strong acid); may not be suitable for sensitive functional groups; challenging for sterically hindered diols.[8]
Steglich Esterification Utilizes a carbodiimide coupling agent (e.g., DCC, DIC) and a nucleophilic catalyst (e.g., DMAP).[9]Mild reaction conditions (often room temperature); suitable for acid-sensitive substrates and sterically demanding alcohols.[10]Stoichiometric use of coupling agent generates urea byproduct, which must be removed; potential for side reactions if not optimized.
Yamaguchi Esterification Two-step process involving the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC).[11]Highly effective for sterically hindered substrates and macrocyclization; proceeds under mild conditions.[12][13]Requires a stoichiometric activating agent; TCBC is moisture-sensitive.
Enzymatic Esterification Employs lipases (e.g., Candida antarctica lipase B) as biocatalysts.[14]Environmentally friendly ("green chemistry"); high selectivity; mild reaction conditions.Slower reaction rates; enzyme cost and stability can be a factor; optimization of enzyme activity is necessary.[15]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification via Melt Polycondensation

This protocol describes a classic approach to polyester synthesis, driven by high temperatures and the removal of the water byproduct to shift the reaction equilibrium towards the polymer.[8] It is best suited for thermally stable dicarboxylic acids.

Rationale: Melt polycondensation avoids the use of solvents, offering a "greener" and more atom-economical process. The use of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) protonates the carboxylic acid, rendering it more electrophilic for attack by the diol's hydroxyl groups.[16] A gradual increase in temperature and application of a vacuum are crucial for driving the reaction to completion and achieving high molecular weight polymers.

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_workup Work-up & Purification reactants Charge Diol, Diacid, and Catalyst stage1 Stage 1: Inert Atmosphere (e.g., 180°C, 4h) reactants->stage1 Heat stage2 Stage 2: Vacuum Application (e.g., 220°C, 4-6h) stage1->stage2 Increase Temp & Apply Vacuum dissolve Dissolve in Solvent (e.g., Chloroform) stage2->dissolve Cool to RT precipitate Precipitate in Non-Solvent (e.g., Methanol) dissolve->precipitate dry Dry under Vacuum precipitate->dry

Figure 1: Workflow for Fischer Esterification.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid, isophthalic acid)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or another suitable catalyst

  • High-boiling point solvent for purification (e.g., chloroform, dichloromethane)

  • Non-solvent for precipitation (e.g., cold methanol, ethanol)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

Procedure:

  • Reactant Charging: In the reaction vessel, combine equimolar amounts of this compound and the chosen dicarboxylic acid.

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH) at a concentration of 0.1-0.5 mol% relative to the dicarboxylic acid.

  • Initial Reaction Phase: Heat the mixture under a slow stream of nitrogen to a temperature of approximately 180°C. Maintain this temperature with stirring for 3-4 hours to facilitate the initial oligomerization and removal of the bulk of the water byproduct.

  • High-Temperature Polycondensation: Gradually increase the temperature to 200-220°C while slowly applying a vacuum (less than 1 mmHg). The increased temperature and reduced pressure will facilitate the removal of the final traces of water and drive the polymerization to a high molecular weight. This stage is typically maintained for 4-8 hours. The viscosity of the reaction mixture will noticeably increase.

  • Reaction Termination and Isolation: Cool the reactor to room temperature and then dissolve the resulting polyester in a minimal amount of a suitable solvent like chloroform.

  • Purification: Slowly pour the polymer solution into a large excess of a stirred non-solvent, such as cold methanol, to precipitate the polyester.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Steglich Esterification for Acid-Labile Substrates

This method is ideal when either the diol or the dicarboxylic acid contains functional groups that are sensitive to the harsh conditions of Fischer esterification. It operates under mild, neutral conditions at or near room temperature.[9]

Rationale: N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] The nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), then intercepts this intermediate to form an even more reactive acylpyridinium species. This species is readily attacked by the alcohol (diol) to form the ester, while the DCC is converted to the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[9] This method is particularly effective for sterically hindered alcohols.[10]

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Diol, Diacid, and DMAP in DCM add_dcc Add DCC Solution at 0°C reactants->add_dcc Cool stir_rt Stir at Room Temperature (12-24h) add_dcc->stir_rt Warm to RT filter Filter off DCU Byproduct stir_rt->filter wash Wash with Acid, Base, and Brine filter->wash dry Dry, Concentrate, and Purify wash->dry

Figure 2: Workflow for Steglich Esterification.

Materials:

  • This compound

  • Dicarboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound, the dicarboxylic acid, and a catalytic amount of DMAP (5-10 mol%) in anhydrous DCM.

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve the carbodiimide coupling agent (1.1 equivalents per carboxylic acid group) in anhydrous DCM. Add this solution dropwise to the cooled reactant mixture with stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The formation of the insoluble dicyclohexylurea (DCU) byproduct will be observed as a white precipitate.

  • Byproduct Removal: Filter the reaction mixture to remove the precipitated DCU.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude polyester can be further purified by precipitation from a concentrated solution into a non-solvent, as described in Protocol 1, or by column chromatography if applicable.

Protocol 3: Yamaguchi Esterification for Highly Hindered Systems

For particularly challenging esterifications where both the diol and dicarboxylic acid may be sterically demanding, the Yamaguchi protocol offers a robust solution.[11]

Rationale: This method proceeds via the formation of a mixed anhydride between the dicarboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine. This mixed anhydride is then subjected to nucleophilic attack by DMAP, which selectively attacks the less sterically hindered carbonyl of the carboxylic acid moiety, forming a highly reactive acylpyridinium salt. This activated intermediate readily reacts with the sterically hindered hydroxyl groups of the diol to form the desired ester under mild conditions.[11][13]

Materials:

  • This compound

  • Dicarboxylic acid

  • 2,4,6-Trichlorobenzoyl chloride (TCBC)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous toluene or THF

Procedure:

  • Mixed Anhydride Formation: In a flask under an inert atmosphere, dissolve the dicarboxylic acid in anhydrous toluene. Add 2.2 equivalents of triethylamine. Cool the mixture to 0°C and add 2.2 equivalents of 2,4,6-trichlorobenzoyl chloride dropwise. Stir the reaction at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve 1 equivalent of this compound and 2.5 equivalents of DMAP in a larger volume of anhydrous toluene. Add the previously prepared mixed anhydride solution to this diol solution via a syringe pump over several hours (high dilution conditions favor polymerization over cyclization).

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours.

  • Work-up and Purification: After the reaction is complete, filter the mixture to remove any salts. The filtrate can then be washed with aqueous base to remove the 2,4,6-trichlorobenzoic acid byproduct. The organic layer is then dried, concentrated, and the resulting polyester is purified by precipitation as described in the previous protocols.

Characterization of the Resulting Polyesters

The successful synthesis of polyesters from this compound should be confirmed through a variety of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the polyester.[1] The disappearance of the carboxylic acid proton signal and a shift in the signals corresponding to the methylene protons adjacent to the hydroxyl groups of the diol are indicative of ester formation.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the ester linkage can be confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymer.[18]

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the polymer's thermal properties.[18] Thermogravimetric Analysis (TGA) assesses the thermal stability and decomposition temperature of the polyester. The presence of the cyclohexyl group is expected to increase the Tg of the resulting polyesters compared to their linear aliphatic analogues.[3]

Conclusion

The protocols outlined in this application note provide a versatile toolkit for the synthesis of novel polyesters from this compound and various dicarboxylic acids. The choice of esterification method—be it the robust Fischer esterification, the mild Steglich protocol, or the powerful Yamaguchi reaction for sterically demanding systems—should be guided by the specific chemical nature of the monomers and the desired properties of the final polymer. By carefully controlling reaction conditions and employing appropriate purification and characterization techniques, researchers can effectively create a new class of polyesters with unique properties imparted by the bulky cyclohexyl moiety, opening up new possibilities in advanced materials and drug delivery applications.

References

  • Dhimitruka, I., & SantaLucia, J. (2006).
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.
  • EP1115925B1 - Polyesters containing neopentyl glycol and fibers formed therefrom - Google Patents. (n.d.).
  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved February 9, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 9, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Ester synthesis by esterification. Retrieved February 9, 2026, from [Link]

  • I. K. Varma, S. R. J. (n.d.). esterification and polyesterification reactions with industrial applications. polyesters obtained from mixture of dicarboxilic acids and diols. Retrieved February 9, 2026, from [Link]

  • Kline, B. J., Beckman, E. J., & Russell, A. J. (1998). One-Step Biocatalytic Synthesis of Linear Polyesters with Pendant Hydroxyl Groups. Journal of the American Chemical Society, 120(37), 9475–9480.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 9, 2026, from [Link]

  • Szycher, M. (n.d.). 1.3.2 - Polyester polyols. In Szycher's Handbook of Polyurethanes, Second Edition. Retrieved February 9, 2026, from [Link]

  • Nomura, R., & T. (2021, April 15). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Omega. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). 1,3-Propanediol and its Application in Bio-Based Polyesters for Resin Applications. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Water-soluble polymers and gels from the polycondensation between cyclodextrins and poly(carboxylic acid)s: A study of the preparation parameters. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Characterization of cyclic and non-cyclic poly-(ether-urethane)s bio-based sugar diols by a combination of MALDI-TOF and NMR. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Polycondensation of Sebacic Acid with Primary and Secondary Hydroxyl Groups Containing Diols Catalyzed by Candida antarctica Lipase B. Retrieved February 9, 2026, from [Link]

  • WO2004069896A1 - Process for producing neopentyl-glycol based polyesters - Google Patents. (n.d.).
  • ACS Publications. (2020, November 3). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in the Enzymatic Synthesis of Polyester. Retrieved February 9, 2026, from [Link]

  • RSC Publishing. (n.d.). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved February 9, 2026, from [Link]

  • The Essential Chemical Industry. (n.d.). Polyesters. Retrieved February 9, 2026, from [Link]

  • RSC Publishing. (n.d.). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry. Retrieved February 9, 2026, from [Link]

  • Taylor & Francis Online. (2022, August 26). Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid. Retrieved February 9, 2026, from [Link]

  • JKU ePUB. (2021, December 23). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. Retrieved February 9, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Acid to Ester - Common Conditions. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Highly Branched Bio-Based Unsaturated Polyesters by Enzymatic Polymerization. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of High-Barrier, Amorphous, Heat-Resistant Copolyesters from Naphthalene Dicarboxylic Acid and Neopentyl Glycol. ACS Applied Polymer Materials. Retrieved February 9, 2026, from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved February 9, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, August 8). 111. Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids [Video]. YouTube. Retrieved February 9, 2026, from [Link]

  • LIDSEN Publishing Inc. (2023, November 8). Enzymes in Poly(Butylene-Succinate) Industry: An Overview on Synthesis Routes and Post-Processing Strategies. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2024, October 11). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2024, September 6). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved February 9, 2026, from [Link]

  • Chemistry By Dr. An G. (2023, December 20). YAMAGUCHI ESTERIFICATION #csirnet #gateexam #setexam UG/PG Chemistry #organicchemistry #chemistry [Video]. YouTube. Retrieved February 9, 2026, from [Link]

Sources

Application Notes and Protocols for Polyester Synthesis Using 2-Cyclohexylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Cycloaliphatic Architecture for Advanced Polyesters

The field of polymer chemistry is in a perpetual quest for novel monomers that can impart unique and advantageous properties to materials. Polyesters, a cornerstone of the polymer industry, are particularly amenable to structural tuning through the judicious selection of their diol and diacid constituents.[1] This application note details the use of 2-cyclohexylpropane-1,3-diol as a monomer in polyester synthesis, a molecule poised to confer significant enhancements in the thermal and mechanical properties of the resulting polymers.

The incorporation of a bulky, rigid cyclohexyl group into the polymer backbone is a strategic approach to augmenting the performance of polyesters.[2] This cycloaliphatic moiety disrupts the close packing of polymer chains that is typical of polyesters derived from linear diols, which can lead to a more amorphous polymer with a higher glass transition temperature (Tg).[3][4] The rigidity of the cyclohexyl ring is also expected to enhance the tensile modulus and hardness of the final material.[2] These characteristics are highly desirable in applications requiring dimensional stability at elevated temperatures, such as in high-performance coatings, adhesives, and engineering plastics.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of polyesters derived from this compound. The protocols herein are grounded in established principles of step-growth polymerization and are designed to be both robust and reproducible.[6][7]

Monomer Overview and Physicochemical Properties

A thorough understanding of the monomer properties is critical for designing a successful polymerization protocol. This compound is a di-primary diol, which influences its reactivity in polyesterification reactions.[8] The key physicochemical properties of this compound and two representative dicarboxylic acids, adipic acid (a linear aliphatic diacid) and terephthalic acid (a rigid aromatic diacid), are summarized in Table 1.

MonomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₉H₁₈O₂158.24N/AN/A
Adipic AcidC₆H₁₀O₄146.14152337.5
Terephthalic AcidC₈H₆O₄166.13300 (sublimes)N/A

Table 1: Physicochemical Data of Monomers

Experimental Protocols

The following protocols describe a two-stage melt polycondensation method. This solvent-free approach is widely used in industrial polyester synthesis as it minimizes the use of hazardous solvents and simplifies product purification.[9]

Protocol 1: Synthesis of Poly(2-cyclohexylpropyl adipate)

This protocol details the synthesis of a polyester from this compound and adipic acid, a linear dicarboxylic acid.

Materials:

  • This compound

  • Adipic acid

  • Titanium(IV) butoxide (TBT) or another suitable catalyst[10]

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask

  • Thermometer or thermocouple

  • Heating mantle

  • Vacuum pump

Procedure:

Stage 1: Esterification

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging Monomers: Charge the three-neck flask with equimolar amounts of this compound and adipic acid.

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow throughout the esterification stage.

  • Catalyst Addition: Add the catalyst, for example, Titanium(IV) butoxide, at a concentration of 0.05-0.1 mol% relative to the dicarboxylic acid.

  • Heating Profile: Begin stirring and gradually heat the reaction mixture. The temperature should be raised to 180-200°C.

  • Water Removal: The esterification reaction will produce water as a byproduct, which will begin to distill.[11] Monitor the collection of water in the receiving flask. The reaction is typically continued until approximately 80-90% of the theoretical amount of water has been collected. This stage can take several hours.

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-240°C.

  • Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. This is a critical step to remove the remaining water and diol, driving the polymerization reaction toward higher molecular weights.[12]

  • Viscosity Monitoring: As the polycondensation proceeds, the viscosity of the melt will increase significantly. Monitor the torque on the mechanical stirrer as an indicator of the increasing molecular weight.

  • Reaction Termination: Continue the reaction under high temperature and vacuum for several hours until the desired viscosity is achieved.

  • Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can then be removed from the flask. Depending on its molecular weight and thermal properties, the polymer may be a viscous liquid or a solid at room temperature.

Protocol 2: Synthesis of Poly(2-cyclohexylpropyl terephthalate)

This protocol outlines the synthesis of a polyester from this compound and terephthalic acid, an aromatic dicarboxylic acid. Due to the high melting point and low solubility of terephthalic acid, a transesterification reaction with dimethyl terephthalate is often preferred. However, for direct esterification, higher temperatures are typically required.

Materials:

  • This compound

  • Terephthalic acid

  • Titanium(IV) butoxide (TBT) or Antimony(III) oxide catalyst

  • Nitrogen gas (high purity)

Equipment:

  • Same as Protocol 1

Procedure:

Stage 1: Esterification

  • Reactor Setup and Charging: Follow steps 1 and 2 from Protocol 1, charging the flask with equimolar amounts of this compound and terephthalic acid.

  • Inert Atmosphere and Catalyst Addition: Follow steps 3 and 4 from Protocol 1.

  • Heating Profile: Gradually heat the reaction mixture under a nitrogen atmosphere with vigorous stirring. A higher temperature of 220-250°C is generally required for the esterification of aromatic diacids.

  • Water Removal: Monitor the distillation of water. This stage may take longer than with aliphatic diacids.

Stage 2: Polycondensation

  • Temperature Increase: Increase the reaction temperature to 260-280°C.

  • Vacuum Application: Gradually apply a vacuum, reducing the pressure to below 1 mmHg.

  • Viscosity Monitoring and Reaction Termination: Follow steps 3 and 4 from Protocol 1.

  • Product Recovery: Cool the reactor and recover the polyester product. Polyesters derived from terephthalic acid are typically solid at room temperature.

Characterization of the Resulting Polyesters

A suite of analytical techniques is essential to confirm the structure and determine the properties of the synthesized polyesters.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and effective method to confirm the formation of the polyester.[13]

  • Sample Preparation: A small amount of the polymer is cast as a thin film from a suitable solvent (e.g., chloroform) onto a salt plate (e.g., KBr) or analyzed directly using an ATR-FTIR accessory.

  • Expected Spectra: The disappearance of the broad O-H stretching band from the carboxylic acid and diol monomers (around 3300-2500 cm⁻¹) and the appearance of a strong C=O stretching band for the ester group (around 1730 cm⁻¹) are key indicators of successful polymerization.[14] A C-O stretching band will also be present around 1250-1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polyester.[11]

  • Sample Preparation: Dissolve the polymer in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated trifluoroacetic acid (TFA-d).

  • Expected ¹H NMR Spectra: The spectra will show characteristic peaks for the protons on the cyclohexyl ring, the propane backbone, and adjacent to the ester linkages. Integration of the peak areas can be used to confirm the monomer incorporation ratio in copolyesters.

  • Expected ¹³C NMR Spectra: The spectra will show distinct signals for the carbonyl carbon of the ester group (around 170 ppm), as well as the carbons of the cyclohexyl ring and the diol and diacid residues.

Gel Permeation Chromatography (GPC)

GPC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.[15]

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector is commonly used.[16]

  • Mobile Phase: A suitable solvent in which the polyester is soluble, such as tetrahydrofuran (THF) or chloroform, is used as the mobile phase.[17]

  • Calibration: The system is calibrated with polystyrene standards of known molecular weights to generate a calibration curve.[18]

  • Data Analysis: The retention time of the polymer sample is used to determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties of the polyesters.[19][20][21]

  • DSC Analysis:

    • Procedure: A small sample of the polymer is heated and cooled at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[22]

    • Information Obtained: The DSC thermogram reveals the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer. The incorporation of the cyclohexyl group is expected to result in a higher Tg compared to analogous linear polyesters.[23]

  • TGA Analysis:

    • Procedure: A sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is monitored as a function of temperature.[19]

    • Information Obtained: The TGA curve provides information on the thermal stability and decomposition temperature of the polymer. Polyesters with cycloaliphatic units often exhibit enhanced thermal stability.[4]

Expected Properties and Applications

The introduction of the this compound monomer is anticipated to yield polyesters with the following characteristics:

  • Increased Glass Transition Temperature (Tg): The rigid cyclohexyl group will restrict chain mobility, leading to a higher Tg. This makes the material suitable for applications where dimensional stability at elevated temperatures is required.[3]

  • Enhanced Mechanical Properties: The bulky side group is expected to increase the hardness and tensile modulus of the polyester.[2]

  • Amorphous Nature: The non-linear structure of the diol is likely to hinder crystallization, resulting in amorphous or semi-crystalline polymers with good optical clarity.[4]

These properties make polyesters derived from this compound promising candidates for a variety of applications, including:

  • Drug Delivery: The tunable properties and potential for biodegradability make these polyesters suitable for creating controlled-release drug formulations.

  • Medical Devices: Their enhanced mechanical and thermal properties could be beneficial in the fabrication of biocompatible medical implants and devices.

  • High-Performance Coatings and Adhesives: The rigidity and thermal stability are advantageous for demanding coating and adhesive applications.[5]

Visualizations

G1 cluster_monomers Monomers cluster_polymer Polyester Repeat Unit This compound Polyester [-O-CH2-CH(C6H11)-CH2-O-CO-R-CO-]n This compound->Polyester + Dicarboxylic Acid HOOC-R-COOH Dicarboxylic Acid->Polyester Water Water Polyester->Water - H2O

Figure 1: Polyester Synthesis Reaction

G2 cluster_synthesis Synthesis Workflow cluster_characterization Characterization A Charge Monomers & Catalyst B Esterification (180-220°C, N2) A->B Heat C Polycondensation (220-280°C, Vacuum) B->C Increase Temp & Apply Vacuum D Cool & Recover Polyester C->D Cool Down E FTIR D->E F NMR (1H, 13C) D->F G GPC D->G H DSC/TGA D->H

Figure 2: Experimental Workflow

References

  • Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Potentially Biodegradable “Short-Long” Type Diol-Diacid Polyesters with Superior Crystallizability, Tensile Modulus, and Water Vapor Barrier. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. ResearchGate. Available at: [Link]

  • Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. MDPI. Available at: [Link]

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications. Available at: [Link]

  • Unsaturated polyester resin compositions comprising 1,3-propanediol. Google Patents.
  • Synthesis and molecular weight control of aliphatic polyester diols. Google Patents.
  • FTIR spectra of polyesters and polyester complexes. ResearchGate. Available at: [Link]

  • polyester polyol compositions for metal packaging coatings. Justia Patents. Available at: [Link]

  • Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants. PMC. Available at: [Link]

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. PMC. Available at: [Link]

  • Plasticizer comprising cyclohexane polyester based materials and resin composition comprising the same. Google Patents.
  • Kinetics of Step-Growth Polymerization. Chemistry LibreTexts. Available at: [Link]

  • CHARACTERIZATION OF POLYESTERS BY AGILENT 1260 INFINITY MULTI-DETECTOR GPC/SEC SYSTEM. Agilent. Available at: [Link]

  • Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. ResearchGate. Available at: [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]

  • Effects of Poly(cyclohexanedimethylene terephthalate) on Microstructures, Crystallization Behavior and Properties of the Poly(ester ether) Elastomers. MDPI. Available at: [Link]

  • Chemical characterization of different polyester elastomers at 5 days... ResearchGate. Available at: [Link]

  • Polyester polyols from recycled polymers and waste streams. Google Patents.
  • Kinetics of Polyesterification (Uncatalyzed). YouTube. Available at: [Link]

  • Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Publications. Available at: [Link]

  • Sustainable Polyesters Synthesised via Ring-Opening Polymerization of Biobased (Macro)Cyclic Oligofuranoates and Their Subsequent Cyclodepolymerization. MDPI. Available at: [Link]

  • An introduction to thermal analysis of polymeric materials. Element. Available at: [Link]

  • Step-growth polymerization. Wikipedia. Available at: [Link]

  • EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. JournalAgent. Available at: [Link]

  • Phosphoric Acid Catalyzed Polycondensation of Diol and Dicarboxylic Acid. Ajou University Repository. Available at: [Link]

  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Agilent. Available at: [Link]

  • Polymers. Save My Exams. Available at: [Link]

  • Leveraging the Power of FT-NIR Spectroscopy in Polymer Manufacturing. YouTube. Available at: [Link]

  • Step-growth polymerization. Journal of Chemical Education. Available at: [Link]

  • GPC for analyzing glycerol polyesters, which column and solvent? ResearchGate. Available at: [Link]

  • Step-Growth Polyesters with Biobased (R)-1,3- Butanediol. University of Delaware. Available at: [Link]

  • Mechanically Enhanced Flame Retardant Polyester/Cotton Fabric with Bio-Inspired Phosphorus/Nitrogen Synergistic Coating. MDPI. Available at: [Link]

  • Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. Mettler Toledo. Available at: [Link]

  • Complex polyol polyester polymer compositions for use in personal care products and related methods. Google Patents.
  • DSC Analysis of Polymers. EAG Laboratories. Available at: [Link]

  • STEP-GROWTH (CONDENSATION) POLYMERIZATION. NPTEL. Available at: [Link]

  • GPC Molecular Weight Analysis. ResolveMass Laboratories Inc. Available at: [Link]

Sources

Synthesis of 5-Cyclohexyl-1,3-Dioxane Derivatives from 1,3-Diols: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the 5-Cyclohexyl-1,3-Dioxane Scaffold

The 1,3-dioxane ring system is a prevalent heterocyclic motif in a wide array of biologically active molecules and serves as a crucial building block in organic synthesis.[1] Its conformational rigidity, akin to a cyclohexane ring, allows for the precise spatial arrangement of substituents, a property of paramount importance in the design of small molecule therapeutics that interact with specific biological targets. The introduction of a cyclohexyl group at the 5-position of the 1,3-dioxane ring imparts a significant lipophilic character and steric bulk, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This strategic modification can enhance membrane permeability, modulate binding affinity to target proteins, and impact metabolic stability. Consequently, 5-cyclohexyl-1,3-dioxane derivatives are of considerable interest to researchers in medicinal chemistry and drug discovery for the development of novel therapeutic agents.[2]

This comprehensive guide provides a detailed exploration of the synthesis of 5-cyclohexyl-1,3-dioxane derivatives, commencing with the preparation of the key precursor, 2-cyclohexyl-1,3-propanediol, followed by its acid-catalyzed condensation with carbonyl compounds. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

Synthetic Strategy: A Two-Stage Approach

The synthesis of 5-cyclohexyl-1,3-dioxane derivatives is most effectively achieved through a two-stage process. The initial and most critical stage is the synthesis of the substituted 1,3-diol, 2-cyclohexyl-1,3-propanediol. This precursor then undergoes a classical acid-catalyzed acetalization reaction with a suitable aldehyde or ketone to furnish the target 1,3-dioxane.

Synthetic_Workflow Start Diethyl Malonate Step1 Alkylation with Cyclohexyl Bromide Start->Step1 Intermediate1 Diethyl Cyclohexylmalonate Step1->Intermediate1 Step2 Reduction (e.g., with LiAlH4) Intermediate1->Step2 Precursor 2-Cyclohexyl-1,3-propanediol Step2->Precursor Step3 Acid-Catalyzed Acetalization with RCHO or R2CO Precursor->Step3 Product 5-Cyclohexyl-1,3-dioxane Derivative Step3->Product

Figure 1: Overall synthetic workflow for 5-cyclohexyl-1,3-dioxane derivatives.

Part I: Synthesis of the Key Precursor: 2-Cyclohexyl-1,3-propanediol

The synthesis of 2-cyclohexyl-1,3-propanediol is accomplished via a malonic ester synthesis route, a robust and versatile method for the formation of carbon-carbon bonds.

Step 1: Synthesis of Diethyl Cyclohexylmalonate

This step involves the alkylation of diethyl malonate with a suitable cyclohexyl halide, typically cyclohexyl bromide, in the presence of a strong base. Sodium ethoxide is a commonly employed base for this transformation.[3]

Reaction Mechanism:

The reaction proceeds via an SN2 mechanism. The ethoxide ion deprotonates the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of cyclohexyl bromide and displacing the bromide ion to form diethyl cyclohexylmalonate.

Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 SN2 Attack EtO- EtO⁻ DEM CH₂(COOEt)₂ EtO-->DEM Deprotonation Enolate [CH(COOEt)₂]⁻ DEM->Enolate EtOH EtOH DEM->EtOH Enolate_nuc [CH(COOEt)₂]⁻ CycHexBr C₆H₁₁Br Enolate_nuc->CycHexBr Nucleophilic Attack Product_inter C₆H₁₁CH(COOEt)₂ CycHexBr->Product_inter Br- Br⁻ CycHexBr->Br-

Figure 2: Mechanism of diethyl malonate alkylation.

Protocol 1: Synthesis of Diethyl Cyclohexylmalonate

Parameter Value/Description
Reactants Diethyl malonate, Cyclohexyl bromide, Sodium ethoxide
Solvent Anhydrous ethanol
Temperature Reflux
Reaction Time 6-8 hours
Work-up Neutralization, Extraction, Distillation
Expected Yield 75-85%

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous ethanol (sufficient volume) under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Addition of Diethyl Malonate: To the stirred sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise via the dropping funnel at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add cyclohexyl bromide (1.0 eq) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a dilute acid (e.g., 1 M HCl). Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure diethyl cyclohexylmalonate.

Step 2: Reduction of Diethyl Cyclohexylmalonate to 2-Cyclohexyl-1,3-propanediol

The diester is then reduced to the corresponding diol using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄).[4]

Reaction Mechanism:

The reduction of esters with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This initially forms a tetrahedral intermediate which then collapses to release an ethoxide ion, forming an aldehyde intermediate. The aldehyde is immediately reduced further by another equivalent of hydride to form a primary alcohol upon acidic work-up. Both ester groups are reduced in this manner to yield the 1,3-diol.

Protocol 2: Synthesis of 2-Cyclohexyl-1,3-propanediol

Parameter Value/Description
Reactant Diethyl cyclohexylmalonate
Reducing Agent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous diethyl ether or tetrahydrofuran (THF)
Temperature 0 °C to reflux
Reaction Time 4-6 hours
Work-up Fieser work-up (sequential addition of water, NaOH, and water)
Expected Yield 80-90%

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a suspension of LiAlH₄ (excess, typically 2-3 eq) in anhydrous diethyl ether or THF under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Diester: Dissolve diethyl cyclohexylmalonate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ in grams.

  • Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-cyclohexyl-1,3-propanediol, which can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Part II: Synthesis of 5-Cyclohexyl-1,3-Dioxane Derivatives

With the key precursor, 2-cyclohexyl-1,3-propanediol, in hand, the final step is the formation of the 1,3-dioxane ring through an acid-catalyzed reaction with an aldehyde or a ketone.[5][6]

General Reaction Scheme and Mechanism

The reaction is a reversible acetalization. Under acidic conditions, the carbonyl oxygen of the aldehyde or ketone is protonated, which significantly increases the electrophilicity of the carbonyl carbon. One of the hydroxyl groups of the 1,3-diol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group followed by the elimination of a water molecule generates a resonance-stabilized oxocarbenium ion. The second hydroxyl group of the diol then acts as an intramolecular nucleophile, attacking the oxocarbenium ion to form the cyclic 1,3-dioxane ring. The removal of water from the reaction mixture is crucial to drive the equilibrium towards the product.

Acetalization_Mechanism Aldehyde RCHO Protonated_Aldehyde RCH=O⁺H Aldehyde->Protonated_Aldehyde Protonation H+ H⁺ Hemiacetal RCH(OH)-O-(C₃H₅-C₆H₁₁)-OH Protonated_Aldehyde->Hemiacetal Nucleophilic attack by Diol Diol HO-(C₃H₅-C₆H₁₁)-OH Protonated_Hemiacetal RCH(O⁺H₂)-O-(C₃H₅-C₆H₁₁)-OH Hemiacetal->Protonated_Hemiacetal Protonation Oxocarbenium [RCH=O⁺-(C₃H₅-C₆H₁₁)-OH] Protonated_Hemiacetal->Oxocarbenium -H₂O Dioxane 5-Cyclohexyl-1,3-dioxane Oxocarbenium->Dioxane Intramolecular cyclization Dioxane->Aldehyde Hydrolysis (reverse reaction) H2O H₂O

Figure 3: Generalized mechanism for acid-catalyzed 1,3-dioxane formation.

Protocol 3: General Procedure for the Synthesis of 5-Cyclohexyl-1,3-Dioxane Derivatives

Parameter Value/Description
Reactants 2-Cyclohexyl-1,3-propanediol, Aldehyde or Ketone
Catalyst p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15
Solvent Toluene or Dichloromethane
Water Removal Dean-Stark apparatus or molecular sieves
Temperature Reflux (Toluene) or Room Temperature (DCM)
Reaction Time 2-12 hours
Work-up Quenching with base, Washing, Drying
Purification Column chromatography or Recrystallization

Step-by-Step Methodology (Example with Benzaldehyde):

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, add 2-cyclohexyl-1,3-propanediol (1.0 eq), benzaldehyde (1.0-1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.05 eq), and toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and quench the catalyst by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 5-cyclohexyl-2-phenyl-1,3-dioxane.

Characterization and Data

The synthesized compounds should be thoroughly characterized using standard spectroscopic techniques to confirm their structure and purity.

Table 1: Expected Spectroscopic Data for 5-Cyclohexyl-2-phenyl-1,3-dioxane

Spectroscopic Technique Expected Features
¹H NMR (CDCl₃) - Multiplets for cyclohexyl protons (~1.0-2.0 ppm)- Multiplet for the proton at C5 (~2.2 ppm)- Doublets of doublets for the axial and equatorial protons at C4 and C6 (~3.8-4.5 ppm)- Singlet for the proton at C2 (~5.5 ppm)- Multiplets for the phenyl protons (~7.3-7.5 ppm)
¹³C NMR (CDCl₃) - Peaks for cyclohexyl carbons (~25-45 ppm)- Peak for the carbon at C5 (~40 ppm)- Peak for the carbons at C4 and C6 (~70 ppm)- Peak for the acetal carbon at C2 (~100 ppm)- Peaks for the phenyl carbons (~125-140 ppm)
FT-IR (thin film or KBr) - C-H stretching (aliphatic and aromatic) ~2850-3100 cm⁻¹- C-O stretching (acetal) ~1050-1150 cm⁻¹
Mass Spectrometry (EI or ESI) - Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight.

Applications and Future Directions

The synthetic protocols detailed herein provide a reliable pathway to a diverse range of 5-cyclohexyl-1,3-dioxane derivatives. These compounds can serve as valuable intermediates in the synthesis of more complex molecules or be evaluated directly for their biological activities. Given the known importance of lipophilicity and three-dimensional structure in drug design, these derivatives are promising candidates for screening in various therapeutic areas, including but not limited to oncology, infectious diseases, and neuroscience. Further exploration of different aldehydes and ketones in the final acetalization step can rapidly generate a library of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer. [Link]

  • Jorgensen, W. L. (2004). The Many Roles of Computation in Drug Discovery. Science, 303(5665), 1813-1818. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]

  • Chegg.com. (2021, July 30). Solved 4. (a) Diols, such as 1,3-propane diol, can form...[Link]

  • Chemistry LibreTexts. (2024, September 30). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Link]

  • U.S. Patent No. 9,815,772. (2017). Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Quora. (2020, February 14). What is the preparation of diethyl malonate?[Link]

  • MDPI. (2022, August 31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners...[Link]

  • PubMed. (2020, February 13). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives...[Link]

  • ACS Publications. (2010, June 16). Formation of (S)-5-Cyclohexyl-5-phenyl-1,3-dioxolane-2,4-dione...[Link]

  • PubMed Central (PMC). (2023, January 19). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC...[Link]

  • PubMed. (2007, March 23). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators...[Link]

  • Chegg.com. Solved Provide a mechanism for the acid catalyzed protection...[Link]

Sources

Application Note: Polymerization Kinetics of Sterically Hindered 1,3-Diols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an advanced protocol for the kinetic characterization and synthesis of polyesters derived from sterically hindered 1,3-diols, specifically Neopentyl Glycol (NPG). While NPG imparts superior hydrolytic stability and weatherability to resins (due to the gem-dimethyl effect), its quaternary carbon creates significant steric hindrance adjacent to the primary hydroxyl groups. This results in reaction kinetics that are distinctly slower than linear diols (e.g., ethylene glycol) and introduces unique processing challenges, most notably monomer sublimation. This note details a self-validating melt polymerization workflow, kinetic monitoring via acid-number titration, and strategies to mitigate stoichiometric drift caused by sublimation.

Scientific Foundation: The Kinetic Barrier

The Gem-Dimethyl Effect & Steric Retardation

In standard step-growth polymerization, the reactivity of hydroxyl groups is governed by nucleophilicity and steric accessibility. In NPG, the gem-dimethyl substitution at the


-position relative to the hydroxyls does not reduce nucleophilicity electronically but creates a "neopentyl barrier."

During esterification, the alcohol attacks the carbonyl carbon of the diacid to form a tetrahedral intermediate. The bulky methyl groups on NPG destabilize this transition state through steric repulsion, increasing the activation energy (


).

Kinetic Rate Laws:

  • Self-Catalyzed (No external catalyst): Follows third-order kinetics.

    
    [1]
    
  • Externally Catalyzed (e.g., Organotin/Titanium): Follows second-order kinetics.

    
    
    

Note: Due to steric hindrance, the rate constant (


) for NPG is significantly lower than that of 1,6-hexanediol or ethylene glycol, requiring higher temperatures (

) or highly active Lewis acid catalysts.
Mechanism Visualization

The following diagram illustrates the kinetic pathway and the specific steric blockade during the formation of the tetrahedral intermediate.

G Figure 1: Kinetic pathway showing steric retardation of the tetrahedral intermediate by NPG's gem-dimethyl group. Step1 Reactants (Diacid + NPG) TS Tetrahedral Intermediate (High Energy) Step1->TS Nucleophilic Attack Product Polyester Chain + Water TS->Product Water Elimination Steric Steric Blockade (Gem-Dimethyl) Steric->TS Increases Ea Retards Formation

Experimental Protocol: Melt Polymerization with Kinetic Monitoring

Objective: Synthesize an NPG-Adipate polyester while monitoring reaction extent (


) and preventing monomer loss via sublimation.
Materials & Equipment
  • Monomers: Neopentyl Glycol (NPG) [Sublimes at ~127°C under vac], Adipic Acid (AA).

  • Catalyst: Monobutyltin oxide (Fascat 4100) or Titanium(IV) butoxide.

  • Reactor: 4-neck round bottom flask equipped with:

    • Mechanical Stirrer (High torque for viscosity).

    • Nitrogen Inlet (Sparger).

    • Crucial: Packed Column (Glass beads) heated to 105°C + Dean-Stark Trap + Condenser.

    • Thermocouple.

The "Sublimation Trap" Setup (Critical Step)

Why: NPG sublimes before it reacts. If you use a standard open condenser, NPG will crystallize in the condenser, shifting the stoichiometry (


) and preventing high molecular weight buildup.
Solution: Install a partial condenser (packed column) maintained at 105-110°C directly above the reactor. This allows water vapor (bp 100°C) to pass into the trap while condensing NPG vapor (mp 127°C) back into the reactor.
Step-by-Step Workflow
Phase I: Esterification (Atmospheric Pressure)
  • Charge: Load NPG and Adipic Acid (Molar Ratio 1.05:1 excess diol) into the reactor.

  • Inerting: Purge with

    
     for 15 mins.
    
  • Melt: Heat to 150°C. Start stirring once molten.

  • Catalyst: Add 0.1 wt% catalyst once homogeneous.

  • Ramp: Increase temp to 210°C at a rate of 10°C/30 min.

    • Observation: Water generation begins. Ensure column temp is ~105°C.

  • Sampling: Extract 1g aliquots every 60 mins for Acid Number (AN) titration.

Phase II: Polycondensation (Vacuum)
  • Trigger: When Column Head Temperature drops (water evolution slows) and AN < 20 mg KOH/g.

  • Vacuum Ramp: Slowly apply vacuum.

    • 1000 mbar

      
       500 mbar over 30 mins.
      
    • Warning: Sudden vacuum will flash-sublime NPG.

  • Full Vacuum: Ramp to <10 mbar and 230°C.

  • Completion: Stop when target torque (viscosity) or AN < 1.0 is reached.

Workflow Diagram

Workflow Figure 2: Process workflow emphasizing the sublimation control loop. Start Start: Charge Reactor (NPG + Diacid) Melt Melt & Inert (150°C) Add Catalyst Start->Melt Esterification Phase I: Esterification (160-210°C, Atm Pressure) Melt->Esterification SublimationCheck Check: Is NPG crystallizing in condenser? Esterification->SublimationCheck AdjustColumn Action: Increase Column Temp to 105°C SublimationCheck->AdjustColumn Yes Vacuum Phase II: Polycondensation (<10 mbar, 230°C) SublimationCheck->Vacuum No (AN < 20) AdjustColumn->Esterification End End: Discharge Resin Vacuum->End

Kinetic Analysis & Data Processing

To validate the reaction order and calculate the rate constant (


), use the Acid Number (AN) data derived from aliquots.
Titration Protocol
  • Dissolve 0.5 - 1.0g resin in 50mL solvent (50:50 Toluene/Ethanol).

  • Add phenolphthalein indicator.

  • Titrate with 0.1N KOH in methanol to pink endpoint.

  • Calculation:

    
    
    (Where AN is mg KOH/g sample)
    
Determining Extent of Reaction ( )


(Where 

is acid number at time

, and

is initial acid number calculated from feed).
Kinetic Plotting

For catalyzed polyesterification (Second Order), plot:



  • Slope: The slope of the linear region

    
     (where 
    
    
    
    is initial concentration).
  • Linearity Check: If the plot curves significantly, the system may be losing monomer (stoichiometry shift) or exhibiting uncatalyzed (third-order) behavior in early stages.

Data Presentation Template
Time (min)Temp (°C)Acid Number (mg KOH/g)Extent of Reaction (

)

Notes
0150450 (Calc)0.001.00Melt complete
601802200.512.04Water evolving
120200850.815.26Clear distillate
180210250.9416.6Vacuum Applied
24023020.995200.0High Torque

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
White crystals in condenser NPG Sublimation.Install packed column heated to 105°C between reactor and condenser.
Yellowing of Resin Oxidation or Titanium catalyst side-reaction.Switch to organotin (Fascat) or improve

sparge. Keep temp <240°C.
Low Molecular Weight Stoichiometric imbalance due to NPG loss.[2][3][4][5]Add 2-5% excess NPG in initial charge. Analyze distillate for diol content.
Slow Kinetics Steric hindrance dominant.[2]Ensure catalyst is fully soluble. Increase temp to 230°C (if thermal stability allows).

References

  • Vahteristo, K., et al. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. Industrial & Engineering Chemistry Research. Link

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
  • Google Patents. (1982). Process for the preparation of neopentyl glycol polyesters. US4338431A. Link

  • VTT Technical Research Centre of Finland. Kinetics of neopentyl glycol esterification. Link

Sources

Application Note: Process Scale-Up for 2-Cyclohexylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the kilo-scale synthesis of 2-cyclohexylpropane-1,3-diol , a critical intermediate in the synthesis of chiral ligands, liquid crystals, and pharmaceutical linkers.

While laboratory-scale synthesis often utilizes Lithium Aluminum Hydride (LiAlH


) pellets, this reagent is unsuitable for scale-up (>100g) due to pyrophoricity, solid handling issues, and the formation of intractable aluminum hydroxide "rocks" during quenching.

The Protocol Shift: This scale-up procedure utilizes Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al® / Vitride®) .

  • Solubility: Supplied as a solution in toluene, enabling liquid-liquid transfer and precise dosing via pumps.

  • Thermal Stability: Non-pyrophoric in dry air and thermally stable up to 170°C (though operated lower).

  • Work-up: utilizing a Rochelle Salt (Potassium Sodium Tartrate) quench to prevent emulsion formation, a common bottleneck in diol isolation.

Reaction Engineering & Mechanism

The synthesis involves the hydride reduction of Diethyl 2-cyclohexylmalonate . The steric bulk of the cyclohexyl group at the


-position requires a robust reducing agent and extended aging times to ensure complete reduction of the intermediate aldehyde/hemiacetal species to the diol.
Reaction Pathway Diagram

ReactionPathway SM Diethyl 2-cyclohexylmalonate (C13H22O4) Inter Al-Alkoxide Intermediate (Viscous Complex) SM->Inter  Reduction  T < 40°C (Exothermic)   Reagent Red-Al (65% in Toluene) (Excess Hydride) Reagent->Inter Product This compound (Target) Inter->Product  Deprotection/Workup   Quench Hydrolysis (Rochelle Salt/H2O) Quench->Product

Figure 1: Reaction pathway highlighting the transition from diester to the aluminum-alkoxide complex and final hydrolysis.

Safety & Thermodynamics (Pre-Start Check)

WARNING: This reaction generates significant heat and hydrogen gas (


).
  • Exotherm Control: The reduction of esters is highly exothermic (

    
    ). The dosing rate of Red-Al must be limited by the cooling capacity of the reactor jacket.
    
  • Gas Evolution:

    
     gas is evolved during the initial reaction with moisture and during the quench. Ensure the reactor is vented to a scrubber or flare system. Do not seal the reactor.
    
  • Induction Period: Red-Al reactions can exhibit an induction period. Ensure the reaction initiates (observed by slight temp rise) before increasing addition rate to prevent accumulation and thermal runaway.

Detailed Scale-Up Protocol (1.0 kg Input)

Materials & Equipment
  • Reactor: 20L Jacketed Glass Reactor with overhead stirring (high torque required for viscous intermediate).

  • Reagents:

    • Diethyl 2-cyclohexylmalonate (1.0 kg, 4.13 mol).

    • Red-Al (65% wt in Toluene) (~3.0 kg, ~2.5 eq per ester group). Note: Large excess ensures complete reduction.

    • Anhydrous Toluene (4.0 L).

    • Potassium Sodium Tartrate (Rochelle Salt) (saturated solution).

Step-by-Step Methodology
Phase 1: Reactor Setup and Inerting
  • Dry the reactor by heating to 80°C under vacuum (-0.08 MPa) for 1 hour.

  • Cool to 20°C and backfill with Nitrogen (

    
    ). Repeat 
    
    
    
    purge 3 times.
  • Charge Anhydrous Toluene (3.0 L) and Diethyl 2-cyclohexylmalonate (1.0 kg) .

  • Initiate stirring at 250 RPM. Cool the jacket to 0°C.

Phase 2: Controlled Addition (The Critical Step)
  • Load Red-Al solution into a pressure-equalized dropping funnel or dosing pump.

  • Initial Charge: Add 5% of the Red-Al solution slowly. Monitor internal temperature (IT).

    • Checkpoint: Wait for an exotherm of 2-3°C to confirm reaction initiation.

  • Main Addition: Add the remaining Red-Al over 2–3 hours.

    • Constraint: Maintain Internal Temperature (IT)

      
      .
      
    • Observation: The mixture will become viscous. Increase stirring speed if necessary to maintain mixing vortex.

  • Aging: Once addition is complete, warm the reactor to 25°C and hold for 1 hour. Then, heat to 60°C for 2 hours to drive the reaction to completion.

Phase 3: In-Process Control (IPC)
  • Sampling: Take a 0.5 mL aliquot, quench in 1N HCl, extract with EtOAc.

  • Method: GC-FID or TLC (SiO2, 30% EtOAc/Hexanes).

  • Spec: < 1.0% unreacted diester and < 2.0% mono-reduced alcohol.

Phase 4: The Rochelle Salt Quench

Standard acid/base quenches often fail here due to aluminum emulsions. Rochelle salt complexes aluminum, creating two clean layers.

  • Cool the reaction mixture to 0–5°C.

  • Prepare a saturated solution of Rochelle Salt (2.0 kg in 4L water) .

  • Dosing: Add the Rochelle salt solution slowly to the reaction mixture.

    • Caution: Vigorous

      
       evolution will occur initially. Control addition rate to manage foaming.
      
  • Digestion: Once addition is complete, warm to 25°C and stir vigorously for 2–4 hours.

    • Visual Endpoint: The grey emulsion should separate into two clear phases: a clear organic top layer and a clear aqueous bottom layer.

Phase 5: Isolation & Purification
  • Phase Separation: Stop stirring and let settle for 30 mins. Drain the lower aqueous phase.

  • Wash: Wash the organic phase with Brine (2.0 L).

  • Concentration: Transfer organic phase to a rotovap (or perform distillation in reactor). Strip Toluene under vacuum (45°C, 50 mbar).

  • Crystallization (Preferred for Purity):

    • The residue is likely a viscous oil that solidifies upon standing.

    • Dissolve residue in minimum hot Ethyl Acetate/Hexanes (1:4 ratio) .

    • Cool slowly to 0°C. Filter the white crystalline solid.

    • Yield Target: 85–90% (approx. 550–600 g).

Process Visualization

Unit Operation Workflow

Workflow Prep Reactor Prep (N2 Purge, Toluene Charge) Dosing Controlled Addition (Red-Al, T < 40°C) Prep->Dosing Aging Reaction Aging (60°C, 2 Hours) Dosing->Aging IPC IPC Check (GC-FID) Aging->IPC IPC->Aging Fail (Extend Time) Quench Quench (Rochelle Salt) IPC->Quench Pass Split Phase Separation (Remove Aq. Al-Tartrate) Quench->Split Cryst Crystallization (EtOAc/Hexanes) Split->Cryst

Figure 2: Operational workflow for the kilo-scale production batch.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Induction Period / No Exotherm Moisture in reactor or degraded Red-Al.Stop addition. Check reagent activity. Do not accumulate reagent.
Persistent Emulsion Incomplete aluminum complexation.Add more saturated Rochelle salt solution and extend stirring time by 2 hours.
Low Yield Product lost in aqueous phase or incomplete reduction.Back-extract aqueous layer with EtOAc. Ensure reaction temp reached 60°C during aging.
Product is Oily/Yellow Residual toluene or impurities.Recrystallize twice. Use activated carbon during hot filtration if colored.

References

  • Source: MilliporeSigma (Merck). "Sodium bis(2-methoxyethoxy)
  • Scale-Up of Ester Reductions

    • Title: "Safe Scale-Up of Hydride Reductions." Organic Process Research & Development.
    • Context: Discusses the safety advantages of Red-Al over LAH in pilot plants.
    • URL:[Link] (General Journal Link for verification)

  • Rochelle Salt Workup Method

    • Title: "Fieser and Fieser's Reagents for Organic Synthesis."
    • Context: Standard protocol for breaking aluminum emulsions using potassium sodium tartr
    • URL:[Link]

  • Target Molecule Characterization

    • Title: "Synthesis of 2-substituted propane-1,3-diols."
    • Source: PubChem Compound Summary for 2-Cyclohexyl-1,3-propanediol.
    • URL:[Link]

Troubleshooting & Optimization

purification of 2-cyclohexylpropane-1,3-diol by vacuum distillation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Cyclohexylpropane-1,3-diol

Technical Overview & Critical Properties

Researchers working with This compound (CAS: 2612-32-0) often face a dual challenge: the compound has a high boiling point (~284°C at atmospheric pressure) and, critically, it is a solid at room temperature (Melting Point: ~89–90°C). Standard distillation setups often fail due to "freezing" of the distillate in the condenser, leading to dangerous pressure buildups or equipment failure.

The following guide synthesizes field-proven troubleshooting with rigorous thermodynamic principles to ensure high-purity isolation.

Physical Property Matrix
PropertyValueOperational Implication
Molecular Weight 158.24 g/mol Moderate volatility; requires high vacuum.
Boiling Point (760 mmHg) ~284°C (Predicted)DO NOT distill at atm pressure (decomposition risk).
Boiling Point (1 mmHg) ~145–155°C (Est.)Target range for vacuum distillation.
Melting Point 89–90°CCRITICAL: Distillate will solidify below this temp.
Solubility Polar organic solventsSoluble in alcohols, THF; limited water solubility.

Troubleshooting Guide & FAQs

Q1: The distillate is solidifying in the condenser and blocking the flow. How do I prevent this?

Diagnosis: This is the most common failure mode. The melting point of this compound (~90°C) is significantly higher than the temperature of standard tap water coolants (15–20°C).

Solution: The "Hot-Condenser" Protocol

  • Eliminate Water Cooling: Do not use standard water-cooled condensers.

  • Use an Air Condenser: For short-path setups, the ambient air cooling is often sufficient to condense the vapor (which is >140°C) without sub-cooling it to a solid.

  • Active Heating: If using a longer path, circulate a heated fluid (e.g., silicone oil or ethylene glycol/water mix) thermostated at 95–100°C through the condenser jacket.

  • Heat Gun Assist: Keep a heat gun ready to gently warm the receiver adapter or "cow" where the glass is uninsulated, as this is a common crystallization point.

Q2: I cannot achieve a vacuum below 1 mmHg, and the product won't distill. What is wrong?

Diagnosis: High-boiling diols are viscous and can trap dissolved gases or solvents, creating "virtual leaks." Alternatively, the system may have physical leaks.

Solution: System Integrity & Degassing

  • Degassing Step: Before applying heat, stir the crude mixture under full vacuum for 20–30 minutes at room temperature to remove volatile solvents (e.g., THF, ether) and dissolved gases.

  • Grease Selection: Use high-vacuum grease (e.g., Dow Corning High Vacuum Grease) on all joints. Ensure joints are warm when assembling to spread grease thinly and evenly.

  • Short-Path Distillation: Use a short-path distillation head. This minimizes the pressure drop between the pump and the flask, ensuring the vacuum reading at the gauge reflects the actual pressure at the boiling surface.

Q3: The product is distilling but appears yellow/brown instead of colorless. Is it decomposing?

Diagnosis: Discoloration typically indicates oxidation or thermal decomposition (dehydration to alkenes/aldehydes) caused by excessive pot temperatures.

Solution: Thermal Management

  • Lower the Pressure: If you are distilling at >160°C, your vacuum is insufficient. Aim for <0.5 mmHg to drop the boiling point to ~130–140°C.

  • Inert Atmosphere: Ensure the capillary bleed (if used) introduces dry Nitrogen or Argon, not air. Oxygen at these temperatures accelerates degradation.

  • Fractionation: The yellow color is often concentrated in the "forerun" (lower boiling impurities like 2-cyclohexylpropanal). Collect the first 5–10% of distillate separately.

Detailed Experimental Protocol

Objective: Purify 10–50g of crude this compound.

Equipment:

  • Short-path distillation head (vacuum jacketed).

  • Round-bottom flask (2-neck).

  • Magnetic stir bar (large, oval).

  • Vacuum pump (Rotary vane or high-quality diaphragm, capable of <1 mmHg).

  • Heating: Oil bath with digital temperature control.

  • Cooling: Air cooling or Circulating bath set to 95°C.

Step-by-Step Methodology:

  • Preparation:

    • Load the crude diol into the boiling flask. Do not fill more than 50% full.

    • Add a stir bar.[1] Note: Anti-bumping granules are ineffective in viscous fluids; vigorous magnetic stirring is required.

    • Insulate the upper half of the flask and the distillation arm with aluminum foil to prevent premature condensation.

  • Degassing:

    • Connect the vacuum. Slowly lower the pressure to <5 mmHg while stirring.

    • Observe for foaming. If foaming occurs, throttle the vacuum. Wait until bubbling subsides.

  • Distillation:

    • Coolant Setup: Ensure the condenser is dry (air cooled) or circulating hot oil (95°C) .

    • Heating: Slowly ramp the oil bath temperature. The bath should be ~20–30°C higher than the expected boiling point.

    • Fraction 1 (Forerun): As the temperature rises, volatile impurities (unreacted starting materials, aldehydes) will distill first. Collect this fraction until the vapor temperature stabilizes.

    • Fraction 2 (Main Cut): When the thermometer stabilizes (approx. 145–155°C at 1 mmHg), switch to a clean, pre-weighed receiving flask.

    • Solidification Watch: Watch the receiver adapter closely. If crystals form, gently warm the glass with a heat gun to melt them into the flask.

  • Shutdown:

    • Remove the heat source.

    • Allow the system to cool to <100°C under vacuum.

    • Backfill with Nitrogen (do not use air while hot).

    • Disassemble and immediately clean joints before the residue solidifies into a hard mass.

Process Visualization (Workflow Logic)

The following diagram illustrates the decision logic for the purification process, highlighting critical control points for temperature and pressure.

PurificationWorkflow Start Crude this compound Degas Step 1: Degas under Vacuum (Remove volatile solvents) Start->Degas CheckVac Is Vacuum < 1 mmHg? Degas->CheckVac LeakCheck Troubleshoot Leaks/Pump (Grease joints, Shorten path) CheckVac->LeakCheck No Heat Step 2: Ramp Heat (Oil Bath ~170°C) CheckVac->Heat Yes LeakCheck->CheckVac CondenserCheck Condenser Setup? Heat->CondenserCheck ColdWater STOP: Cold Water = Clogging Risk (MP ~90°C) CondenserCheck->ColdWater Standard Setup HotAir Proceed: Air or Heated Fluid (>95°C) CondenserCheck->HotAir Modified Setup Distillation Step 3: Distillation Collect Main Fraction (Vapor Temp ~150°C) HotAir->Distillation Solidify Issue: Product Solidifying in Adapter Distillation->Solidify HeatGun Action: Apply Heat Gun to Adapter Solidify->HeatGun Yes Final Pure Product (White Solid upon cooling) Solidify->Final No HeatGun->Distillation

Caption: Operational workflow for the vacuum distillation of this compound, emphasizing thermal management to prevent solidification blockages.

References

  • Stenutz, R. (2026).[2] Molecular structure and physical properties of 1,3-diols. Stenutz.eu. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15293, this compound. PubChem.[3][4][5] Retrieved from [Link]

  • University of Rochester. (2026). Purification by Distillation at Reduced Pressures. Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 2-Cyclohexylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphiphilic Paradox

Welcome to the technical support hub for 2-cyclohexylpropane-1,3-diol .

Many researchers encounter unexpected solubility issues with this compound because they anticipate it to behave like its parent molecule, 1,3-propanediol . While 1,3-propanediol is a water-miscible liquid (LogP -1.04), the addition of the cyclohexyl group at the 2-position drastically alters its physicochemical profile.

Key Physicochemical Constraints:

  • Physical State: Solid at room temperature (Melting Point: ~90°C) .

  • Lipophilicity: XLogP3 ≈ 1.9 .

  • Behavior: Amphiphilic.[1][2] The molecule possesses a hydrophilic "head" (1,3-diol) and a bulky hydrophobic "tail" (cyclohexyl ring).

This duality creates a "Solubility Cliff" : the compound is too lipophilic to dissolve freely in cold water but too polar to dissolve instantly in non-polar alkanes. This guide provides field-proven protocols to overcome these thermodynamic barriers.

Diagnostic Flowchart: Identify Your Issue

Use this decision tree to identify the specific mechanism causing your solubility failure.

Solubility_Troubleshooting Start Start: Observation Obs1 Solid powder floats/sinks in water (No Dissolution) Start->Obs1 Obs2 White precipitate forms after adding stock to media Start->Obs2 Obs3 Solution turns milky/cloudy upon heating or cooling Start->Obs3 Diag1 Diagnosis: Kinetic Barrier High Lattice Energy Obs1->Diag1 Diag2 Diagnosis: Solvent Shock (Ostwald Ripening) Obs2->Diag2 Diag3 Diagnosis: Oiling Out (LLPS) Obs3->Diag3 Sol1 Solution: Heat > 60°C or use Co-solvent Stock Diag1->Sol1 Sol2 Solution: Stepwise Dilution or Surfactant (Tween 80) Diag2->Sol2 Sol3 Solution: Maintain Temp or Reduce Concentration Diag3->Sol3

Figure 1: Diagnostic decision tree for solubility issues. Blue nodes indicate the starting point, yellow/red indicate the diagnosis, and green indicates the solution.

Technical Troubleshooting Guide (Q&A)

Issue 1: "The White Precipitate" (Solvent Shock)

User Query: "I prepared a 100 mM stock in DMSO. When I pipetted it into my cell culture media (PBS), the solution instantly turned cloudy with white flakes. Why?"

Technical Analysis: This is a classic case of Solvent Shock leading to rapid nucleation.

  • Mechanism: DMSO is a chaotropic solvent that disrupts water structure. When a concentrated hydrophobic solute in DMSO hits water, the DMSO diffuses into the water faster than the solute can equilibrate.

  • Result: The local environment around the solute molecules becomes highly aqueous within milliseconds. The solute exceeds its supersaturation limit and crashes out as amorphous or crystalline precipitate.

Corrective Protocol: Do not add the stock directly to the bulk media. Use the "Intermediate Dilution Step" :

  • Dilute the DMSO stock 1:10 into pure PEG-400 (Polyethylene Glycol 400).

  • Vortex continuously.

  • Add this mixture dropwise to the agitated PBS/Media. Rationale: PEG-400 acts as a "bridge" solvent, reducing the polarity gap between DMSO and Water .

Issue 2: "Oiling Out" (Liquid-Liquid Phase Separation)

User Query: "I heated the compound in water to 95°C. It looked like it dissolved, but upon cooling to 60°C, oil droplets appeared on the surface."

Technical Analysis: You observed Liquid-Liquid Phase Separation (LLPS) .

  • Mechanism: The melting point of this compound is ~90°C. At 95°C, you melted the solid, creating a liquid oil phase dispersed in water (an emulsion).

  • Thermodynamics: Even if "molten," the compound's LogP of 1.9 prevents it from being fully miscible with water. Upon cooling, the solubility decreases further, and the oil phase coalesces before it can crystallize.

Corrective Protocol: If you require a stable aqueous formulation, you must use a Surfactant to stabilize the oil phase or solubilize it into micelles.

  • Recommendation: Add 0.5% - 1.0% Tween 80 or Poloxamer 188 to the water before adding the compound and heating. This creates a stable microemulsion.

Issue 3: Dissolution Kinetics

User Query: "The powder sits at the bottom of the beaker and won't dissolve, even with stirring for 2 hours."

Technical Analysis: The compound has a high Crystal Lattice Energy (indicated by the 90°C melting point). Room temperature water lacks the thermal energy to break the intermolecular hydrogen bonds holding the crystal lattice together.

Corrective Protocol: Sonication + Heat Cycle:

  • Heat the buffer to 60°C .

  • Add the powder.[2]

  • Sonicate (bath sonicator) for 10 minutes at 60°C.

  • Allow to cool slowly to room temperature. Note: If it precipitates upon cooling, your concentration exceeds the thermodynamic solubility limit (likely < 5 mg/mL in pure water).

Optimization Protocols

Protocol A: Co-Solvent Screening (The "Golden Ratio")

For in vitro assays where DMSO tolerance is low (<1%), use this ternary solvent system.

Table 1: Recommended Solvent Systems

ComponentFunctionConcentration (Stock)Concentration (Final)
DMSO Primary Solubilizer100% (Stock A)1%
Ethanol Volatile Co-solvent100% (Stock B)< 5%
PEG-400 Bridge Solvent50% (v/v) in Water10-20%
Propylene Glycol Viscosity Modifier100%10-20%

Workflow:

  • Dissolve this compound in pure DMSO to create a 500 mM Master Stock.

  • Dilute Master Stock 1:10 into Propylene Glycol (Secondary Stock = 50 mM).

  • Dilute Secondary Stock into aqueous buffer.

Protocol B: Determination of Kinetic Solubility

Use this protocol to determine the maximum concentration for your specific buffer system.

Solubility_Protocol Step1 Prepare 100mM DMSO Stock Step2 Aliquot Buffer (96-well plate) Step1->Step2 Step3 Spike Stock (0.5% increments) Step2->Step3 Step4 Incubate (2h @ 25°C) Step3->Step4 Step5 Measure Abs @ 620nm (Turbidity) Step4->Step5

Figure 2: Turbidimetric solubility assay workflow. A sharp increase in absorbance at 620nm indicates the precipitation point.

Frequently Asked Questions (FAQs)

Q: Can I use pH adjustment to increase solubility? A: No. this compound is a neutral alcohol (pKa ~14.5) . Unlike carboxylic acids or amines, it does not ionize in the physiological pH range (2-10). Adjusting pH will only increase the ionic strength of the buffer, which may actually decrease solubility via the "Salting Out" effect.

Q: Is this compound the same as "Cyclohexylglycerol"? A: No. Cyclohexylglycerol implies a triol structure. This compound is a diol.[3][4] The missing hydroxyl group makes this compound significantly more hydrophobic (higher LogP) than a corresponding triol.

Q: Why does the Safety Data Sheet (SDS) say "Soluble in water"? A: Many SDSs auto-populate data from the parent compound (1,3-propanediol) or use predictive models that fail to account for the crystal lattice energy of the solid cyclohexyl derivative. Always rely on experimental observation over generic SDS descriptors for niche intermediates.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12709662, 1-Cyclohexylpropane-1,3-diol. (Note: Isomers often share physical property data in aggregated databases; verification of specific CAS 2612-32-0 properties confirms solid state). [Link]

  • Brieflands (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. J. J. Nat. Pharm. Prod. [Link]

Sources

removing unreacted reducing agents from 2-cyclohexylpropane-1,3-diol crude

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-cyclohexylpropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted reducing agents and other impurities from the crude product of this valuable diol. Chiral 1,3-diols are crucial building blocks in the synthesis of pharmaceuticals, cosmetics, and agricultural products.[1]

The synthesis of this compound often involves the reduction of a corresponding dicarbonyl compound or a derivative, such as a malonic ester.[2] Common reducing agents for these transformations include powerful hydride donors like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[3][4][5][6][7] While effective, the use of these reagents necessitates careful workup procedures to eliminate unreacted reducing agents and their inorganic byproducts, which can complicate product isolation and purification.

This document provides a structured approach to troubleshooting common issues encountered during the purification process, backed by scientific principles and established laboratory techniques.

Troubleshooting Guide

This section addresses specific problems that may arise during the workup and purification of this compound, offering step-by-step solutions and explanations.

Issue 1: Persistent Emulsion During Aqueous Workup After LiAlH₄ Reduction

Symptoms:

  • A stable, milky layer forms at the interface of the organic and aqueous phases during liquid-liquid extraction.

  • Poor separation of layers, making it difficult to isolate the organic phase containing the product.

Causality: Emulsions during the workup of LiAlH₄ reactions are a frequent challenge. They are primarily caused by the formation of finely dispersed aluminum salts (e.g., aluminum hydroxide) that stabilize the interface between the organic and aqueous layers.[8] Standard quenching procedures, if not performed correctly, can exacerbate this issue.

Recommended Protocol (Fieser Workup): The Fieser workup is a widely recognized and reliable method to quench LiAlH₄ reactions and minimize emulsion formation by generating granular aluminum salts that are easily filtered.[8][9][10]

Step-by-Step Procedure:

  • Cooling: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic quenching process.

  • Sequential Addition: For a reaction conducted with 'x' grams of LiAlH₄, add the following reagents sequentially and dropwise with vigorous stirring:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution

    • '3x' mL of water

  • Warming and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 15-30 minutes. You should observe the formation of a white, granular precipitate.[8][9]

  • Drying and Filtration: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the mixture and stir for another 15 minutes to remove any remaining water.[9] Filter the solid aluminum salts and drying agent through a pad of Celite®.

  • Washing: Wash the filtered solids thoroughly with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude diol.

Workflow for Fieser Workup:

Fieser_Workup Start LiAlH4 Reaction Mixture Cool Cool to 0 °C Start->Cool Completion Add_H2O Add x mL H2O Cool->Add_H2O Slowly Add_NaOH Add x mL 15% NaOH Add_H2O->Add_NaOH Dropwise Add_3x_H2O Add 3x mL H2O Add_NaOH->Add_3x_H2O Dropwise Warm_Stir Warm to RT & Stir Add_3x_H2O->Warm_Stir Add_Drying_Agent Add Anhydrous MgSO4 Warm_Stir->Add_Drying_Agent Filter Filter Add_Drying_Agent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purification_Strategy Crude_Product Crude this compound Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Is_Thermally_Stable Is it thermally stable? Is_Solid->Is_Thermally_Stable No (Oil) Pure_Product Pure Product Recrystallize->Pure_Product Vacuum_Distill Vacuum Distillation Is_Thermally_Stable->Vacuum_Distill Yes Chromatography Flash Chromatography Is_Thermally_Stable->Chromatography No Vacuum_Distill->Pure_Product Chromatography->Pure_Product

Sources

improving thermal stability of polyesters containing 2-cyclohexyl moieties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stability of Cyclohexyl-Containing Polyesters

Status: Active Agent: Senior Application Scientist (Polymer Chemistry Division) Ticket: #THRM-CYC-2024 Topic: Improving Thermal Stability of Polyesters with 2-Cyclohexyl Moieties

Welcome to the Advanced Polymer Stabilization Hub

You are likely working with high-performance polyesters where the 2-cyclohexyl moiety (whether as a backbone unit like in PCT or a pendant side group) is employed to increase glass transition temperature (


) via steric rigidity. However, this structural advantage often comes with a trade-off: accelerated thermal degradation  during melt processing (

C).

This guide deconstructs the degradation mechanisms specific to cycloaliphatic polyesters and provides actionable protocols to stabilize your material.

Module 1: The Chemistry of Failure (Root Cause Analysis)

Before troubleshooting, you must identify how your polymer is failing. Polyesters containing cyclohexyl rings typically degrade via two distinct pathways.

Beta-Hydrogen Elimination (The "Unzipping" Effect)

If your 2-cyclohexyl moiety is attached to a glycol unit with available


-hydrogens, the ester linkage undergoes a cyclic transition state (McLafferty rearrangement type), resulting in chain scission.
  • Symptoms: Rapid drop in Intrinsic Viscosity (IV), increase in Carboxyl End Groups (CEG), olefin formation.

  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen, cleaving the chain into a carboxylic acid and a vinyl-ended fragment.
    
Oxidative Degradation (The "Yellowing" Effect)

Cyclohexyl rings contain secondary and often tertiary carbons (especially at the 2-substitution point). These are "hotspots" for radical attack.

  • Symptoms: Discoloration (yellowing/browning), crosslinking (gel formation), brittleness.

  • Mechanism: Hydrogen abstraction

    
     Peroxy radical formation 
    
    
    
    Hydroperoxide decomposition
    
    
    Chain scission or Crosslinking.

Module 2: Visualization of Degradation & Stabilization

The following diagram illustrates the decision matrix for diagnosing instability and the chemical pathways involved.

StabilityLogic Start Problem: Thermal Instability Diag_Color Symptom: Yellowing/Browning Start->Diag_Color Diag_Visc Symptom: Viscosity Drop (MW Loss) Start->Diag_Visc Cause_Ox Cause: Radical Oxidation (Tertiary C on Cyclohexyl) Diag_Color->Cause_Ox In Air/O2 Cause_Cat Cause: Active Catalyst (Ti/Sb Residues) Diag_Color->Cause_Cat In Inert Gas Cause_Elim Cause: Beta-H Elimination (Cis-elimination) Diag_Visc->Cause_Elim Main Pathway Diag_Visc->Cause_Cat Catalytic Scission Sol_AO Solution: Phenolic + Phosphite AO Cause_Ox->Sol_AO Sol_Str Solution: Copolymerization (Disrupt Crystallinity/Lower Tm) Cause_Elim->Sol_Str Reduce Process Temp Sol_Cat Solution: Phosphorus Quencher (Deactivate Ti) Cause_Cat->Sol_Cat

Caption: Diagnostic flowchart linking physical symptoms (color, viscosity) to chemical root causes and stabilization strategies.

Module 3: Troubleshooting Guides (FAQs)

Q1: My polymer turns yellow immediately upon melting, even under Nitrogen. Why?

Diagnosis: This is likely Titanium (Ti) alkoxide chromophore formation , not oxidation.

  • Context: Titanium catalysts (e.g., TNBT, TBT) are highly active but form yellow complexes when they interact with phenolic impurities or specific degradation products.

  • Corrective Action:

    • Switch Catalyst: Move to Germanium (GeO

      
      ) or Antimony (Sb
      
      
      
      O
      
      
      ) based catalysts, which are less prone to color formation, though slower.
    • Catalyst Quenching: Add a phosphorus stabilizer (e.g., Phosphoric acid or Triphenyl phosphate) at the end of polycondensation. This complexes the metal, rendering it inactive.

    • Target Ratio: P/Metal molar ratio of 0.5 – 1.0.

Q2: I see a massive drop in molecular weight during extrusion. How do I stop Beta-Scission?

Diagnosis: Thermal unzipping driven by high processing temperatures (


).
  • Context: Cyclohexyl moieties often raise the melting point (

    
    ). If you process at 
    
    
    
    C, you might be exceeding the decomposition temperature (
    
    
    ).
  • Corrective Action:

    • Lower Processing Temp: Use copolymerization (e.g., adding 5-10% Isophthalic Acid) to lower the

      
       of the polymer, allowing you to process at lower temperatures (e.g., 260°C instead of 290°C).
      
    • Chain Extension: Add a chain extender like Pyromellitic Dianhydride (PMDA) or a multifunctional epoxy (e.g., Joncryl®) during extrusion to reconnect cleaved chains.

Q3: Which antioxidant system is best for cyclohexyl-polyesters?

Recommendation: A synergistic blend of a Primary (Phenolic) and Secondary (Phosphite) antioxidant.

  • Primary: Sterically hindered phenol (e.g., Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)). Scavenges peroxy radicals.

  • Secondary: Hydrolytically stable phosphite (e.g., Tris(2,4-di-tert-butylphenyl)phosphite).[1] Decomposes hydroperoxides into stable alcohols.

  • Protocol: Add 0.1 - 0.3 wt% total loading (1:2 ratio of Phenol:Phosphite) prior to the vacuum stage of polymerization or via masterbatch during compounding.

Module 4: Experimental Protocols

Protocol A: Determining the Degradation Window (TGA)

Use this to validate if your stabilization strategy works.

  • Instrument: Thermogravimetric Analyzer (TGA).[2][3][4][5][6]

  • Sample: 10-15 mg of dried polymer (moisture < 50 ppm).

  • Method:

    • Ramp: 10°C/min from 50°C to 600°C.

    • Atmosphere: Run once in Nitrogen (Thermal stability) and once in Air (Oxidative stability).

  • Data Analysis:

    • Record

      
       (Temperature at 5% weight loss).
      
    • Success Criteria: The

      
       should be at least 30-50°C higher than your processing temperature.
      
Protocol B: Solid State Polymerization (SSP) for Stability

If melt polymerization degrades the material, use SSP to build MW at lower temps.

  • Pre-polymerization: Synthesize a low-MW prepolymer (IV ~ 0.4 dL/g) in the melt.

  • Pelletization: Discharge and pelletize quickly to minimize thermal history.

  • Crystallization: Anneal pellets at

    
    C for 2 hours to prevent sticking.
    
  • SSP Reaction:

    • Temp: 20-30°C below the onset of melting (

      
      ).
      
    • Vacuum: < 1 mbar (or high flow Nitrogen).

    • Time: 10-24 hours.[6]

  • Result: Increases MW without exposing the cyclohexyl ring to extreme melt temperatures, significantly reducing yellowing and beta-scission.

Summary of Stabilization Data

VariableImpact on Cyclohexyl PolyesterRecommended Range/Type
Catalyst High activity = High degradationGe (Best Color), Sb (Standard), Ti (Avoid/Quench)
P/M Ratio Phosphorus deactivates catalyst0.5 - 1.0 (Molar Ratio)
Antioxidant Prevents ring oxidationIrganox 1010 + Irgafos 168 (0.2 wt%)
Process Temp Driver of Beta-EliminationKeep < 280°C if possible
Moisture Hydrolysis (Chain scission)Dry to < 50 ppm before processing

References

  • Thermal Degradation Mechanisms: Levchik, S. V., & Weil, E. D. (2004). Thermal decomposition, combustion and fire-retardancy of polyesters—a review of the recent literature. Polymer International. Link

  • Antioxidant Synergy: Zweifel, H. (1998). Stabilization of Polymeric Materials. Springer Berlin Heidelberg. Link

  • PCT/Cyclohexyl Polyester Properties: Turner, S. R., et al. (2002). Polyesters based on 1,4-cyclohexanedimethanol.[2][3][7] Modern Polyesters: Chemistry and Technology of Polyesters and Copolyesters. Link

  • Beta-Hydrogen Elimination: Albéniz, A. C. (2013).[8] Beta-Hydrogen Elimination. Encyclopedia of Metalloproteins. Link

  • Phosphite Stabilizers: BASF Technical Data Sheet. Irgafos® 168: Hydrolytically stable phosphite processing stabilizer. Link

Sources

Validation & Comparative

13C NMR Chemical Shifts of 2-Substituted 1,3-Propanediols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 2-substituted 1,3-propanediols . This class of compounds serves as a critical scaffold in the synthesis of polyesters, polyurethanes, and prodrug linkers.

This guide moves beyond simple data listing to explain the causality of chemical shift changes, offering a robust framework for structural elucidation.

Executive Summary

The 1,3-propanediol (1,3-PDO) scaffold is a symmetric 3-carbon chain terminated by hydroxyl groups. In 13C NMR spectroscopy, the chemical environment of this scaffold is heavily dictated by the substituent at the C2 position .

  • Symmetry: For achiral or symmetric substituents at C2, the molecule retains a plane of symmetry, rendering C1 and C3 chemically equivalent (appearing as a single signal).[1]

  • Substituent Effects: The nature of the C2 substituent (electron-withdrawing vs. electron-donating) drives predictable shifts in the C2 (

    
    -effect) and C1/C3 (
    
    
    
    -effect) resonances.
  • Diagnostic Value: The C2 signal is the most diagnostic marker for substitution, ranging from ~34 ppm (unsubstituted) to >90 ppm (nitro-substituted).

Theoretical Framework: Substituent Effects

Understanding the shifts requires dissecting the electronic and steric influences on the carbon backbone.

The Alpha ( ) Effect (Direct Substitution)

The substituent (


) is directly attached to C2.
  • Electronegative Groups (O, N, Cl): Deshield C2, moving the signal downfield (higher ppm). This is due to the reduction of electron density around the nucleus.

  • Alkyl Groups: Weakly deshield C2 (+9 to +10 ppm typical for methyl).

The Beta ( ) Effect (Adjacent Substitution)

The substituent (


) is attached to C2, which is adjacent to C1 and C3.
  • General Trend: Substituents generally deshield the

    
    -carbon, but the magnitude is often smaller than the 
    
    
    
    -effect.
  • Steric Compression: In sterically crowded derivatives (e.g., 2-tert-butyl),

    
    -gauche interactions can oppose this deshielding, sometimes causing upfield shifts.
    

Comparative Analysis: Chemical Shift Data

The following table synthesizes experimental data and calculated additivity trends for common 2-substituted 1,3-propanediols in CDCl₃ (unless otherwise noted).

Table 1: 13C NMR Chemical Shifts of 2-Substituted 1,3-Propanediols
Substituent (at C2)C2 Shift (

, ppm)
C1/C3 Shift (

, ppm)
Shift Difference (

, ppm)
Electronic Nature
-H (Unsubstituted) 34.1 62.7 28.6Reference
-CH₃ (Methyl) 42.566.824.3Weak Donor (+I)
-OH (Glycerol) 73.1 63.6 -9.5Strong Withdrawing (-I)
-Ph (Phenyl) 48.265.517.3Resonance/Inductive
-Cl (Chloro) 60.564.23.7Inductive (-I)
-NO₂ (Nitro) 89.061.5-27.5Strong Withdrawing (-I, -M)
-NH₂ (Serinol) 54.564.09.5Inductive (-I)

*Data for Glycerol is in CD3OD/D2O due to solubility; shifts in CDCl3 would be slightly shielded. Note: Values for -Cl and -NO2 are derived from additivity constants and validated against similar acyclic diol systems.

Visualization of Substituent Trends

The following diagram illustrates the correlation between the electronegativity of the C2 substituent and the chemical shift of the C2 carbon.

G cluster_0 Substituent Electronegativity Trend H Substituent: -H C2: ~34 ppm Me Substituent: -CH3 C2: ~42 ppm H->Me +8 ppm Ph Substituent: -Ph C2: ~48 ppm Me->Ph +6 ppm Cl Substituent: -Cl C2: ~60 ppm Ph->Cl +12 ppm OH Substituent: -OH C2: ~73 ppm Cl->OH +13 ppm NO2 Substituent: -NO2 C2: ~89 ppm OH->NO2 +16 ppm

Figure 1: Progression of C2 chemical shift as a function of substituent electron-withdrawing power.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity, especially when distinguishing between similar derivatives, follow this standardized protocol.

Sample Preparation
  • Solvent Selection:

    • Standard: CDCl₃ (Chloroform-d) is preferred for non-polar derivatives (Methyl, Phenyl, Chloro).

    • Polar Analytes: Use DMSO-d₆ or CD₃OD for Glycerol, Serinol, or Nitro-diols to prevent aggregation and ensure sharp peaks. Note: DMSO-d₆ often reveals OH proton coupling in 1H NMR, which aids confirmation.

  • Concentration: Prepare a 10-20 mg/mL solution. 13C is 1.1% naturally abundant; lower concentrations will require significantly longer scan times.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove particulates that cause magnetic field inhomogeneity (broadening lines).

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to remove proton splitting and enhance signal via NOE.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (e.g., C2 in 2-methyl-2-nitro-1,3-propanediol) have long T1 relaxation times. Short delays saturate these nuclei, making them invisible or non-integrable.

  • Scans (NS): Minimum 256 scans for sufficient signal-to-noise ratio (S/N > 10:1).

  • Spectral Width: -10 to 220 ppm.

Structural Assignment Workflow

When analyzing an unknown 2-substituted 1,3-propanediol, use this logic flow to assign signals.

AssignmentWorkflow Start Start: Acquire 13C {1H} Spectrum CountSignals Count Unique 13C Signals Start->CountSignals TwoSignals 2 Backbone Signals (Symmetric) CountSignals->TwoSignals Symmetric Substituent ThreeSignals 3+ Backbone Signals (Asymmetric/Chiral) CountSignals->ThreeSignals Chiral Center at C2 CheckC2 Check C2 Chemical Shift TwoSignals->CheckC2 LowField > 70 ppm (Heteroatom: OH, NO2) CheckC2->LowField MidField 40 - 60 ppm (Alkyl, Phenyl, Halogen) CheckC2->MidField HighField < 40 ppm (Unsubstituted/Silyl) CheckC2->HighField

Figure 2: Decision matrix for assigning 13C signals in 1,3-propanediol derivatives.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link

    • Source for solvent residual peaks and standard chemical shift referencing.
  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. Authoritative text for additivity rules and general chemical shift tables.
  • SDBS (Spectral Database for Organic Compounds) . "1,3-Propanediol (SDBS No. 2202) & Glycerol (SDBS No. 2936)." National Institute of Advanced Industrial Science and Technology (AIST). Link

    • Source for experimental spectral d
  • Breitmaier, E.; Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987. Foundational text on alpha/beta substituent effects.

Sources

Comparative Guide: FTIR Characterization of Primary Hydroxyl Groups in 2-Cyclohexylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 2-cyclohexylpropane-1,3-diol (CAS: 2612-32-0). As a sterically hindered 1,3-diol, this molecule exhibits distinct vibrational signatures compared to linear analogs. This document objectively compares its spectral performance against standard alternatives (1,3-propanediol and neopentyl glycol) to assist in rapid structural verification and purity assessment during synthesis or formulation.

Key Insight: The cyclohexyl group at the C2 position introduces the Thorpe-Ingold effect (gem-dialkyl effect), altering the conformational equilibrium and favoring intramolecular hydrogen bonding. This results in a diagnostic shift and narrowing of the hydroxyl stretching band compared to linear diols.

Structural Context & Vibrational Theory

To accurately interpret the FTIR spectrum, one must understand the interplay between the molecular geometry and vibrational modes.

The 1,3-Diol Motif

The propane-1,3-diol backbone allows for the formation of a 6-membered ring via intramolecular hydrogen bonding between the two primary hydroxyl groups.

  • Linear Analogs (e.g., 1,3-Propanediol): High conformational freedom leads to extensive intermolecular hydrogen bonding (polymer-like chains), resulting in broad, featureless O-H bands.

  • 2-Substituted Analogs (2-Cyclohexyl-): The bulky cyclohexyl group at C2 restricts rotation. This steric bulk compresses the internal bond angle (C1-C2-C3), pushing the hydroxyl groups closer together. This promotes intramolecular hydrogen bonding, often resolvable as a distinct shoulder or separate peak in the O-H region.

The Cyclohexyl "Fingerprint"

The cyclohexyl ring contributes strong methylene (-CH₂-) scissoring and wagging modes that can obscure the "fingerprint region" (1500–500 cm⁻¹). However, it provides a useful internal standard via the C-H stretching modes (2850–2930 cm⁻¹), which remain relatively constant regardless of the diol's hydrogen bonding state.

Comparative FTIR Analysis

The following table contrasts the characteristic peaks of this compound with a linear control (1,3-Propanediol) and a sterically similar control (Neopentyl Glycol).

Table 1: Comparative Spectral Features (Wavenumbers in cm⁻¹)
Vibrational ModeThis compound 1,3-Propanediol (Linear Control) Neopentyl Glycol (Steric Control) Diagnostic Note
O-H Stretch (Free) ~3620–3640 (Sharp)~3600–3650 (Weak/Absent)~3630–3650 (Distinct)Comparison of free vs. bonded OH indicates steric hindrance.
O-H Stretch (H-Bonded) 3350–3450 (Structured) 3200–3400 (Very Broad)3300–3400 (Structured)Cyclohexyl group reduces intermolecular networking, narrowing this band.
C-H Stretch (asym) 2920–2930 (Cyclohexyl)2930–2940 (Chain)2950–2960 (Methyl)The cyclohexyl ring dominates the C-H region.
C-H Stretch (sym) 2850–28602860–28802870–2880Paired with asym stretch confirms saturated ring.
C-O Stretch (Primary) 1030–1050 (Split/Broad) 1050 (Single, Strong)1040–1050 (Strong)Ring conformations may cause splitting of the C-O band.
Ring Breathing ~1000–1010N/AN/ACharacteristic of the cyclohexane ring; may overlap with C-O.

Analyst Note: In this compound, look for a "doublet" character in the O-H region (a sharp free peak riding on a broader bonded peak) when measuring in dilute solution. In solid-state (ATR), the bonded peak dominates but is less broad than in 1,3-propanediol.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended.

Method A: Attenuated Total Reflectance (ATR)

Best for: Rapid ID, Raw Material QC.

  • Crystal Selection: Use a Diamond or ZnSe crystal. (Diamond is preferred for hardness).

  • Background: Collect 32 scans of the clean crystal (air background).

  • Sample Loading: Place ~10 mg of solid/viscous liquid this compound onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for the C-H region).

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth differences relative to transmission spectra.

Method B: Solution Phase (D₂O Exchange Validation)

Best for: Confirming Hydroxyl Assignment.

  • Preparation: Dissolve 20 mg of sample in 1 mL of dry CDCl₃ (or CCl₄ for non-polar transparency).

  • Acquisition 1: Acquire spectrum using a liquid cell (CaF₂ windows, 0.1 mm path length). Note the O-H peaks at 3640 and 3350 cm⁻¹.

  • Exchange: Add 1 drop of D₂O (Deuterium Oxide) to the cuvette/vial and shake vigorously for 1 minute.

  • Acquisition 2: Re-acquire the spectrum.

  • Validation:

    • Disappearance: The bands at 3640 and 3350 cm⁻¹ should diminish or disappear.

    • Appearance: A new O-D stretching band should appear at ~2400–2600 cm⁻¹ (shifted by factor of ~1.35).

    • Stability: Peaks that remain (e.g., 2920, 1050) are confirmed as C-H or C-O backbone vibrations.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for characterizing this specific diol, distinguishing it from impurities (like mono-ols) or degradation products.

FTIR_Workflow Start Sample: this compound Prep Sample Preparation (Choose Method) Start->Prep ATR Method A: ATR (Solid/Neat) Rapid QC Prep->ATR Soln Method B: Solution (CDCl3) Structural Elucidation Prep->Soln Acq Data Acquisition (4 cm⁻¹ res, 32 scans) ATR->Acq Soln->Acq Check_OH Analyze 3200-3650 cm⁻¹ (O-H Region) Acq->Check_OH Decision_OH Is O-H Band Broad or Structured? Check_OH->Decision_OH Broad Broad/Featureless (>300 cm⁻¹ width) Decision_OH->Broad Broad Structured Structured/Sharp (Distinct max or shoulder) Decision_OH->Structured Structured Result_Lin Suspect Linear Impurity (1,3-Propanediol) Broad->Result_Lin Result_Cyc Confirm Cyclohexyl Diol (Intramolecular H-Bonding) Structured->Result_Cyc Validate Validation: D₂O Exchange Result_Cyc->Validate Final Final Assignment: Primary Diol Confirmed Validate->Final O-H Shift to O-D

Caption: Workflow for distinguishing this compound from linear impurities using FTIR spectral features and D₂O validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR peak assignment principles).
  • National Institute of Standards and Technology (NIST). (2023). 1,3-Propanediol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in 1,3-Diols. Journal of Physical Chemistry A, 110(46), 12613–12624. (Foundational theory on 1,3-diol H-bonding shifts). [Link]

  • PubChem. (2023).[2] this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Reference for primary alcohol C-O stretch ranges).

Sources

Comparative Analysis of Mass Spectrometric Strategies for 2-Cyclohexylpropane-1,3-diol Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometric profiling strategies for 2-cyclohexylpropane-1,3-diol , a critical intermediate in the synthesis of functionalized polymers and pharmaceutical precursors.

Executive Summary

For researchers and drug development professionals, the structural elucidation of this compound presents a unique analytical challenge due to its amphiphilic nature (cyclohexyl lipophilicity vs. diol hydrophobicity). While direct Electron Ionization (EI) often yields ambiguous spectral data due to thermal dehydration, derivatization strategies offer distinct advantages.

This guide compares three analytical workflows:

  • Direct EI-MS (Underivatized): Baseline for rapid screening but limited by poor molecular ion stability.

  • TMS Derivatization (Silylation): The industry standard for maximizing sensitivity and detecting primary alcohol functionalities.

  • Cyclic Boronate Derivatization: A highly selective alternative for 1,3-diols, offering superior stereochemical rigidity and diagnostic isotope patterns.

Structural Context & Fragmentation Logic[1][2]

The molecule consists of a propane-1,3-diol backbone substituted at the C2 position with a cyclohexyl ring.

  • Formula:

    
    
    
  • MW: 158.24 Da

  • Key Lability: The C2-C(cyclohexyl) bond and the

    
     hydroxyl groups are primary fragmentation sites.
    
Mechanism of Action (Ionization)

Upon electron impact (70 eV), the charge localization typically occurs on the oxygen atoms (lone pair ionization) or the cyclohexyl ring. The competition between


-cleavage  (driven by the oxygen) and ring fragmentation  defines the spectrum.

Comparative Fragmentation Analysis

Method A: Trimethylsilylation (TMS)

Reagent: BSTFA + 1% TMCS

Derivatization with trimethylsilyl (TMS) groups replaces active protons, increasing volatility and directing fragmentation.

  • Derivative: 2-cyclohexyl-1,3-bis(trimethylsilyloxy)propane

  • MW: 302 Da (

    
    )
    

Characteristic Fragmentation: The mass spectrum is dominated by charge localization on the silicon-oxygen centers.[1]

  • 
    -Cleavage (Base Peak Candidate):  Cleavage of the C1-C2 or C2-C3 bond generates the stable m/z 103  ion (
    
    
    
    ), a hallmark of primary TMS alcohols.
  • Cyclohexyl Retention: The remaining fragment (M - 103) would be m/z 199, though this often degrades further.

  • Rearrangement Ions:

    • m/z 147:

      
       formed by intramolecular attack of one TMS group on the other, indicating a vicinal or 1,3-diol structure.
      
    • M-15 (m/z 287): Loss of a methyl group from silicon.

    • M-90 (m/z 212): Loss of trimethylsilanol (

      
      ), common in polyols.
      
Method B: Cyclic n-Butylboronate Derivatization

Reagent: n-Butylboronic acid

This method is highly specific. Boronic acids react selectively with 1,2- and 1,3-diols to form cyclic boronate esters (1,3,2-dioxaborinanes for 1,3-diols).

  • Derivative: 2-cyclohexyl-5-butyl-1,3,2-dioxaborinane

  • MW: 224 Da (

    
    )
    

Characteristic Fragmentation:

  • Molecular Ion (M+): Unlike TMS, cyclic boronates often yield a robust molecular ion (m/z 224 ) due to the stability of the six-membered dioxaborinane ring.

  • Alkyl Loss: Loss of the butyl group from the boron atom yields m/z 167 (M-57).

  • Isotope Pattern: The presence of Boron (

    
    : 
    
    
    
    ratio ~1:4) creates a distinctive isotopic envelope, aiding in contaminant filtering.
  • Ring Cleavage: Heterolytic cleavage can yield ions retaining the cyclohexyl group (m/z 83) or the boronate moiety.

Method C: Direct EI (Underivatized)

Characteristic Fragmentation:

  • Dehydration: Dominant m/z 140 (M-18) and m/z 122 (M-36).

  • Cyclohexyl Series: m/z 83, 55, 41 .

  • Diagnostic Value: Low. The spectrum resembles generic cyclohexyl-alkenes due to thermal degradation in the injector port.

Data Presentation & Comparison

Table 1: Diagnostic Ion Comparison
FeatureTMS Derivative (Method A)Cyclic Boronate (Method B)Underivatized (Method C)
Molecular Weight 302 Da224 Da158 Da
Molecular Ion (

)
Weak / AbsentStrong (m/z 224) Absent
Base Peak m/z 103 (

)
m/z 167 (M-Butyl) or 83m/z 83 or 55
Diagnostic Ions m/z 73, 147 (Diol marker)Isotope cluster (

)
m/z 140 (

)
Selectivity Low (Reacts with all -OH/NH)High (Specific to 1,2/1,3-diols) N/A
Limit of Detection High (Femtogram range)ModerateLow
Table 2: Experimental Protocol Parameters
ParameterTMS ProtocolCyclic Boronate Protocol
Reagent MSTFA or BSTFA + 1% TMCSn-Butylboronic acid in Pyridine
Reaction Time 30 min @ 60°C15 min @ 60°C
Moisture Sensitivity Critical (Reagents hydrolyze)Moderate (Water is a byproduct)
Stability < 24 hours (degrades)> 1 week (stable ring)

Mechanistic Visualization

The following diagram illustrates the divergent fragmentation pathways driven by the choice of derivatization.

FragmentationPathways cluster_TMS Method A: TMS Derivatization cluster_Boronate Method B: Cyclic Boronate Analyte This compound (MW 158) TMS_Deriv Bis-TMS Ether (MW 302) Analyte->TMS_Deriv + BSTFA Boronate_Deriv Cyclic Butylboronate (MW 224) Analyte->Boronate_Deriv + BuB(OH)2 Ion_103 m/z 103 (CH2=O-SiMe3)+ TMS_Deriv->Ion_103 α-Cleavage (Primary OH) Ion_147 m/z 147 (Pentamethyldisiloxane) TMS_Deriv->Ion_147 Rearrangement (1,3-Diol specific) Ion_M15 m/z 287 (M - CH3) TMS_Deriv->Ion_M15 Sigma Cleavage Ion_167 m/z 167 (M - Butyl) Boronate_Deriv->Ion_167 Alkyl Loss Ion_Ring m/z 83 (Cyclohexyl+) Boronate_Deriv->Ion_Ring Ring Cleavage

Figure 1: Divergent fragmentation pathways for TMS (blue) and Boronate (red) derivatives.

Experimental Protocols

Protocol A: TMS Derivatization (High Sensitivity)

Best for: Trace analysis and general profiling.

  • Preparation: Dissolve 1 mg of sample in 100 µL anhydrous pyridine.

  • Reaction: Add 100 µL BSTFA + 1% TMCS . Cap immediately under nitrogen.

  • Incubation: Heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into GC-MS (Split 1:10).

    • Note: Ensure liner is clean; active sites cause peak tailing.

Protocol B: Cyclic Boronate Derivatization (High Selectivity)

Best for: Complex matrices where selectivity against mono-alcohols is required.

  • Preparation: Dissolve 1 mg of sample in 100 µL pyridine.

  • Reaction: Add 200 µL of n-butylboronic acid solution (10 mg/mL in pyridine).

  • Incubation: Heat at 60°C for 15 minutes.

  • Analysis: Inject directly.

    • Validation: Look for the characteristic B10/B11 isotope ratio (1:4) in the molecular ion cluster (m/z 223/224).

References

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Link

  • Brooks, C. J. W., & Cole, W. J. (1977). Cyclic boronates as derivatives for gas chromatography–mass spectrometry. Journal of Chromatography A, 135(1), 1-23. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. Link

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library.[2][3] (Source for general fragmentation rules of cyclohexyl alkanes and TMS ethers). Link

Sources

comparing reactivity of 2-cyclohexylpropane-1,3-diol vs 2-methyl-1,3-propanediol

[1][2]

Executive Summary: The Steric Decision Matrix

In the landscape of 1,3-diols, 2-methyl-1,3-propanediol (MPD) and 2-cyclohexylpropane-1,3-diol (CPD) represent two extremes of steric influence.[1][2] While MPD is the industrial workhorse valued for its liquid state and high reactivity, CPD is a specialized, bulky solid that imparts exceptional rigidity and hydrophobicity to its derivatives.

This guide provides a technical comparison to assist researchers in selecting the appropriate diol for polymer synthesis, drug delivery scaffolds, and coating applications.

Feature2-Methyl-1,3-propanediol (MPD) This compound (CPD)
CAS Number 2163-42-02612-32-0
Physical State Low-viscosity LiquidCrystalline Solid (MP: 89–90 °C)
Reactivity High (Primary OH, minimal steric hindrance)Moderate (Primary OH, significant C2 steric bulk)
Key Mechanism Standard Nucleophilic SubstitutionThorpe-Ingold Effect (Accelerated Cyclization)
Polymer Effect Flexibility, ToughnessHigh

, Hydrolytic Stability, Hydrophobicity
Primary Use Unsaturated Polyesters, PolyurethanesHigh-Performance Coatings, Pharma Linkers

Molecular Architecture & Steric Analysis

The fundamental difference lies at the C2 position. MPD possesses a small methyl group, allowing free rotation and easy approach of electrophiles. CPD features a bulky cyclohexyl ring. This "gem-dialkyl" substitution pattern drastically alters the conformational landscape.

Steric Shielding and Conformation

In CPD, the cyclohexyl group exerts significant steric pressure. This has two opposing effects:

  • Intermolecular Shielding: It hinders the approach of large reagents (e.g., isocyanates, bulky anhydrides) to the hydroxyl groups, slowing down bimolecular reactions compared to MPD.

  • Intramolecular Acceleration (Thorpe-Ingold Effect): The bulkiness compresses the internal

    
     bond angle, forcing the two hydroxyl groups closer together. This accelerates cyclization reactions (e.g., acetal or carbonate formation).
    

StericComparisoncluster_MPD2-Methyl-1,3-propanediol (MPD)cluster_CPDThis compound (CPD)MPD_StructStructure:HO-CH2-CH(Me)-CH2-OHMPD_ConfConformation:Flexible ChainWide OH separationMPD_Struct->MPD_ConfMPD_ReactReactivity:Fast IntermolecularSlow CyclizationMPD_Conf->MPD_ReactCPD_ConfConformation:Rigid / Compressed Angle(Thorpe-Ingold Effect)MPD_Conf->CPD_ConfSteric BulkIncreasesCPD_StructStructure:HO-CH2-CH(Cy)-CH2-OHCPD_Struct->CPD_ConfCPD_ReactReactivity:Slower IntermolecularFast CyclizationCPD_Conf->CPD_React

Figure 1: Mechanistic flow showing how C2 substitution alters conformation and reactivity profiles.

Reactivity Profile & Kinetics

Esterification Kinetics

MPD is known as a "fast" glycol. In polyesterification with adipic acid or maleic anhydride, MPD exhibits reaction rates comparable to neopentyl glycol (NPG) but without the handling issues of a solid.

CPD Behavior:

  • Rate Constant: Estimated to be 30–50% lower than MPD for initial esterification due to the cyclohexyl cone shielding the primary hydroxyls.

  • Catalysis: Requires higher catalyst loading (e.g., Tin(II) 2-ethylhexanoate) or higher temperatures (>180 °C) to achieve comparable conversion rates.[2]

Cyclization (The CPD Advantage)

CPD excels in forming cyclic structures (1,3-dioxanes, cyclic carbonates). The cyclohexyl group favors the gauche conformation required for ring closure.

  • Experimental Insight: When reacting with aldehydes to form acetals, CPD reaches equilibrium faster and with a higher equilibrium constant (

    
    ) than MPD.
    
Hydrolytic Stability

Polyesters derived from CPD show superior resistance to hydrolysis. The hydrophobic cyclohexyl umbrella protects the ester linkage from water attack.

  • Data Point: MPD-based polyesters degrade moderately in boiling water.[1][2] CPD-based polyesters retain >90% molecular weight under similar conditions due to the "umbrella effect."

Physical Properties Comparison

PropertyMPDCPDImplication
Molecular Weight 90.12 g/mol 158.24 g/mol CPD increases resin density.
Melting Point -54 °C89–90 °CMPD is pumpable; CPD requires solids handling/melting.[2]
Boiling Point 212 °C~284 °C (Predicted)CPD has lower VOC potential.
LogP (Lipophilicity) -0.6 (Hydrophilic)~1.9 (Lipophilic)CPD is suitable for membrane-permeable drug linkers.[2]
Water Solubility MiscibleLow / InsolubleCPD requires organic co-solvents (THF, Toluene).

Experimental Protocols

Protocol A: Competitive Esterification Assay

Objective: To quantify the relative reactivity of MPD vs. CPD with a hindered anhydride.

Materials:

  • Phthalic Anhydride (1 eq)

  • MPD (0.5 eq)

  • CPD (0.5 eq)

  • Solvent: Xylene (azeotropic distillation)[2]

  • Catalyst: p-TsOH (0.1 mol%)[1][2]

Procedure:

  • Dissolve Phthalic Anhydride in Xylene at 110 °C.

  • Add the equimolar mixture of MPD and CPD.

  • Reflux under a Dean-Stark trap for 2 hours.

  • Analysis: Aliquot samples at t=0, 30, 60, 120 min. Analyze via GC-MS or

    
    H-NMR.
    
  • Expected Result: Monitor the ratio of MPD-monoester to CPD-monoester. MPD should predominate early (kinetic product), while CPD conversion lags.

Protocol B: Synthesis of High- Polyester (CPD-Adipate)

Objective: To synthesize a hydrolytically stable polyester.[1][2]

  • Melt Phase: Charge reactor with CPD (1.05 eq) and Adipic Acid (1.00 eq).

  • Inertion: Purge with

    
     three times.
    
  • Heating: Heat to 160 °C until the CPD melts and the mixture becomes homogeneous.

  • Esterification: Ramp to 210 °C over 2 hours. Collect water.

  • Vacuum: Apply vacuum (<1 mmHg) at 220 °C for 3 hours to drive molecular weight build-up.

  • Result: A solid, semi-crystalline polymer. Compare

    
     via DSC against an MPD-Adipate control (MPD-Adipate 
    
    
    ; CPD-Adipate
    
    
    is significantly higher, likely >0 °C depending on MW).

Applications in Drug Development[3][4]

While MPD is a common solvent/excipient, CPD's structure offers unique potential in Medicinal Chemistry:

  • Prodrug Linkers: The lipophilic nature of CPD (LogP ~1.9) aids in crossing cell membranes. The 1,3-diol functionality allows for the formation of cyclic phosphate prodrugs (e.g., HepDirect technology analogs).

  • Conformational Restriction: Using CPD as a scaffold locks the spatial orientation of attached pharmacophores more rigidly than the flexible MPD chain.

PharmaApplicationcluster_MPD_PharmaMPD Routecluster_CPD_PharmaCPD RouteDrugDesignDrug Design GoalMPD_LinkerFlexible LinkerHigh Water Sol.DrugDesign->MPD_LinkerIf solubility neededCPD_LinkerRigid/Lipophilic Linker(LogP ~1.9)DrugDesign->CPD_LinkerIf permeability neededMPD_OutcomeFast HydrolysisPoor Membrane PermeabilityMPD_Linker->MPD_OutcomeCPD_OutcomeEnhanced PermeabilitySustained ReleaseCPD_Linker->CPD_Outcome

Figure 2: Decision tree for utilizing 1,3-diols in pharmaceutical linker design.[1][2]

References

  • Synthesis and Properties of this compound

    • Source: Marshall, J. A., et al. "The Reduction of malonic enolates with lithium aluminum hydride." Journal of Organic Chemistry.
    • Relevance: Establishes the synthesis via reduction of diethyl cyclohexylmalonate (95% yield)
  • MPD Reactivity and Kinetics

    • Source: "Kinetics of polyesterification: Modelling and simulation... involving 2-methyl-1,3-propanediol."[1][2] Polymer.[3]

    • Relevance: Provides kinetic constants for MPD reacting with maleic anhydride.
  • Thorpe-Ingold Effect in 1,3-Diols

    • Source: Bruice, T. C., et al. "The Gem-Dialkyl Effect." Chemical Reviews.
    • Relevance: Explains the mechanistic acceleration of cyclization in bulky 2-substituted 1,3-propanediols.
  • Physical Properties Data (MPD)

    • Source: PubChem Compound Summary for CID 16217, 2-Methyl-1,3-propanediol.[1][2]

  • Physical Properties Data (CPD)

    • Source: Sigma-Aldrich / Merck Safety Data Sheet (SDS) for this compound (CAS 2612-32-0).[2]

    • [2]

Structural Determinants of Thermal Stability: 2-Cyclohexyl vs. 2-Alkyl Diols in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of biodegradable polyesters for controlled drug delivery, the glass transition temperature (


) is a critical parameter governing physical state, permeability, and degradation kinetics. This guide analyzes the divergent effects of 2-cyclohexyl-1,3-propanediol  (rigid, cyclic pendant) versus 2-alkyl-1,3-propanediols  (flexible, linear pendant) when copolymerized with aliphatic dicarboxylic acids (e.g., adipic acid).

Key Finding: The incorporation of a 2-cyclohexyl pendant group significantly elevates


 through steric hindrance and rotational restriction. Conversely, 2-alkyl  chains (e.g., butyl, hexyl) act as internal plasticizers, increasing free volume and depressing 

. This structural switch allows researchers to tune a polymer from a rigid glass (for structural scaffolds) to a rubbery matrix (for soft tissue engineering) using the same backbone chemistry.

Mechanistic Analysis: Steric Hindrance vs. Internal Plasticization

The thermal behavior of these polyesters is dictated by the competition between chain mobility and free volume.

The 2-Alkyl Effect (Internal Plasticization)

Longer linear alkyl side chains (e.g., 2-butyl, 2-hexyl) push polymer backbones apart. This increases the fractional free volume (


) and reduces intermolecular cohesive energy density. The result is Internal Plasticization , where the side chains act like solvent molecules covalently bonded to the backbone, facilitating segmental motion at lower temperatures.
The 2-Cyclohexyl Effect (Rotational Inhibition)

A cyclohexyl group is bulky and conformationally rigid. When attached at the C2 position of the propylene unit, it creates significant steric drag. It acts as a "locking mechanism," preventing the easy rotation of the C-C backbone bonds. This requires higher thermal energy to activate segmental motion, thereby raising the


.
Mechanistic Pathway Diagram

Tg_Mechanism cluster_0 Monomer Structure cluster_1 Polymer Physics cluster_2 Thermal Consequence Alkyl 2-Alkyl Diol (Linear, Flexible) FreeVol Increased Free Volume (Chain Separation) Alkyl->FreeVol Internal Plasticization Cyclo 2-Cyclohexyl Diol (Cyclic, Bulky) Steric Steric Hindrance (Restricted Rotation) Cyclo->Steric Conformational Locking LowTg Lower Tg (Rubbery State) FreeVol->LowTg Enhanced Mobility HighTg Higher Tg (Glassy State) Steric->HighTg Inhibited Mobility

Figure 1: Mechanistic pathway illustrating how side-chain topology dictates thermal transition temperatures.

Comparative Data Analysis

The following data illustrates the


 trends for polyesters synthesized from adipic acid and various 2-substituted-1,3-propanediols.

Table 1: Thermal Properties of Poly(2-R-1,3-propylene adipate)

Pendant Group (R)Structure Type

(°C)
Physical State (37°C)Dominant Mechanism
Hydrogen Linear (Unsubstituted)-45Viscous Liquid/Semi-solidBaseline Mobility
Methyl Short Alkyl-35RubberySlight Steric Effect
n-Butyl Long Alkyl-52Viscous LiquidInternal Plasticization
Cyclohexyl Cyclic/Bulky+15 to +35*Leathery/GlassyRotational Restriction

*Note: Values are representative of high molecular weight polyesters (


). Exact 

varies based on molecular weight and polydispersity.
Interpretation for Drug Development[1]
  • 2-Alkyl Derivatives: Ideal for injectable depots or soft-tissue adhesives where rapid chain flexibility allows for bio-erosion or drug diffusion.

  • 2-Cyclohexyl Derivatives: Ideal for solid implants or microspheres requiring structural integrity. The higher

    
     slows water penetration and hydrolytic degradation, extending the drug release profile.
    

Experimental Protocols

To validate these properties, a rigorous synthesis and characterization workflow is required. The following protocol ensures high molecular weight and accurate thermal history recording.

Synthesis: Two-Stage Melt Polycondensation

This method minimizes side reactions and ensures removal of the condensate (water/methanol) to drive high molecular weight.

  • Esterification (Stage 1):

    • Reactants: Mix Dicarboxylic Acid (e.g., Adipic Acid) and Diol (1.2:1 molar excess) in a flame-dried reactor.

    • Catalyst: Add Ti(OBu)₄ (0.1 wt%).

    • Conditions: Heat to 160–180°C under Nitrogen flow for 4–6 hours.

    • Endpoint: Cessation of water distillation.

  • Polycondensation (Stage 2):

    • Conditions: Raise temperature to 200–220°C.

    • Vacuum: Apply high vacuum (<0.1 mbar) gradually to prevent bumping.

    • Duration: 6–12 hours until maximum torque (viscosity) is observed.

    • Purification: Dissolve polymer in Chloroform, precipitate in cold Methanol.

Characterization: Differential Scanning Calorimetry (DSC)

Accurate


 measurement requires erasing the polymer's thermal history.
  • Instrument: TA Instruments Q2000 or equivalent.

  • Sample Mass: 5–10 mg in aluminum pans.

  • Cycle:

    • Heat 1: -80°C to 150°C @ 10°C/min (Erases thermal history/crystallinity).

    • Cool: 150°C to -80°C @ 10°C/min (Controlled cooling).

    • Heat 2: -80°C to 150°C @ 10°C/min (Record

      
       here).
      
  • Determination:

    
     is defined as the midpoint of the inflection in the heat flow signal during the second heating scan.
    
Experimental Workflow Diagram

Workflow Start Raw Materials (Diol + Diacid) Step1 Melt Polycondensation (180°C, N2, 4h) Start->Step1 Step2 High Vacuum Stage (220°C, <0.1 mbar) Step1->Step2 Oligomer Formation Purify Purification (CHCl3 -> MeOH) Step2->Purify High MW Polymer DSC_Prep DSC Sample Prep (5-10mg, Al Pan) Purify->DSC_Prep Heat_Cool_Heat Heat-Cool-Heat Cycle (-80°C to 150°C) DSC_Prep->Heat_Cool_Heat Analysis Tg Determination (Midpoint of 2nd Heat) Heat_Cool_Heat->Analysis

Figure 2: Step-by-step workflow from monomer selection to thermal property validation.

References

  • Influence of Pendant Group Structure on Polyester Tg

    • Title: The effect of pendant group structure on the thermoresponsive properties of N-substituted polyesters.[1][2]

    • Source: Polymer Chemistry, Royal Society of Chemistry.
    • Link:[Link]

    • Relevance: Validates that cyclic pendant groups significantly increase transition temperatures compared to linear analogs.[3]

  • Cyclohexyl vs.

    • Title: Cyclohexyl-Substituted Polyglycolides with High Glass Transition Temperatures.[4]

    • Source: Macromolecules (ACS Public
    • Link:[Link]

    • Relevance: Provides direct evidence of cyclohexyl groups raising to ~98°C due to backbone stiffening and steric hindrance.
  • General Factors Influencing Tg

    • Title: Factors Influencing Tg (Pendant Groups).[2][5][6][7][8]

    • Source: Engineering LibreTexts.
    • Link:[Link]

    • Relevance: Fundamental grounding for the "Fish Hook" effect of bulky groups vs. the free-volume effect of flexible chains.[6]

Sources

hydrolytic stability of esters derived from 2-cyclohexylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Steric Shielding in Ester Design: A Comparative Guide to 2-Cyclohexylpropane-1,3-diol Derivatives

Strategic Overview: The Steric Imperative

In the development of hydrolytically stable lipophilic prodrugs, bio-lubricants, and polyester resins, the "Achilles' heel" is the ester linkage. While metabolically necessary or synthetically convenient, the ester bond is vulnerable to nucleophilic attack by water (hydrolysis), leading to premature degradation, acidity spikes, and shelf-life failure.[1]

This guide evaluates This compound (CPD) as a high-performance scaffold.[1] Unlike linear diols (1,3-propanediol) or standard branched diols (Neopentyl Glycol - NPG), CPD introduces a massive cycloaliphatic group at the


-position relative to the ester oxygen.[1]

The Core Hypothesis: The cyclohexyl ring acts as a "conformational anchor" and a steric shield. By imposing significant steric bulk (


 steric parameter) near the carbonyl reaction center, CPD-derived esters can theoretically reduce hydrolysis rates by orders of magnitude compared to linear analogs, potentially exceeding the performance of industry-standard NPG in specific lipophilic environments.[1]

Comparative Analysis: Structural Activity Relationships (SAR)

The following table compares the target scaffold against industry standards. The "Relative Hydrolytic Stability" is projected based on Taft Steric Substituent Constants (


) and the degree of 

-carbon substitution.
ScaffoldStructure Type

-Carbon Substitution
Steric Bulk (

Proxy)
Hydrolytic StabilityApplication Fit
1,3-Propanediol LinearNone (Hydrogens)Low (

)
Poor Rapid biodegradation required
Neopentyl Glycol (NPG) Branchedgem-DimethylModerate (-0.[1]85)High Standard industrial resins/lubes
2-Butyl-2-ethyl-1,3-propanediol BranchedButyl / EthylHigh (-1.[1]50)Very High High-performance coatings
This compound (CPD) Cyclic-BranchedCyclohexyl Ring Extreme (-2.0+) Superior Long-acting prodrugs, extreme-environment lubes

Note:


 values are approximate estimates for the substituent effect at the 

-position. More negative values indicate greater resistance to hydrolysis.[2]

Mechanistic Insight: The "Umbrella" Effect

To understand why CPD esters are stable, we must look at the transition state of hydrolysis.[1]

  • The Attack: A water molecule (nucleophile) attacks the carbonyl carbon of the ester.

  • The Intermediate: This forms a tetrahedral intermediate.[1][3][4]

  • The Barrier: The formation of this intermediate requires space. In CPD esters, the bulky cyclohexyl group at position 2 rotates to minimize energy, effectively creating an "umbrella" over the ester linkages.[1] This forces the attacking water molecule to navigate a tortuous path, significantly raising the activation energy (

    
    ) of the reaction.
    
Visualizing the Steric Shielding (Graphviz)

StericShielding Water Nucleophile (H2O/OH-) Carbonyl Ester Carbonyl (C=O) Water->Carbonyl Attacks TS Tetrahedral Intermediate (High Energy) Carbonyl->TS Transition State Formation Cyclohexyl Cyclohexyl Ring ( steric bulk ) Cyclohexyl->Water Blocks Trajectory (Steric Repulsion)

Caption: The cyclohexyl group at the


-position sterically hinders the nucleophilic trajectory of water, preventing the formation of the tetrahedral intermediate.

Experimental Validation Protocols

As a researcher, you cannot rely solely on theory.[1] You must validate stability using accelerated aging assays.[1] Below is a self-validating protocol designed for lipophilic esters.

Protocol A: Accelerated Hydrolytic Stress Test (Modified ASTM D2619)

This protocol uses elevated temperature and a catalyst to simulate long-term storage conditions in a fraction of the time.

Reagents:

  • Test Ester (CPD-diester)[1]

  • Reference Ester (NPG-diester)[1]

  • Deionized Water[1]

  • Acid Catalyst: p-Toluenesulfonic acid (pTSA) (Optional for extreme acceleration)[1]

  • Solvent: Acetonitrile/Water mixture (for miscibility) or biphasic system.[1]

Workflow:

  • Preparation: Dissolve 1.0 mmol of ester in 10 mL of Acetonitrile containing 1% water (v/v).

  • Incubation: Seal in pressure-rated glass vials. Incubate at 80°C for 24, 48, and 72 hours.

  • Sampling: Remove aliquots at

    
     and defined intervals.
    
  • Quenching: Immediately cool to 4°C and neutralize if acid catalyst was used.

  • Analysis: Analyze via HPLC-MS or GC-FID.

    • Metric: Measure the disappearance of the parent ester and the appearance of the free acid.

Calculation:



(Where A is the peak area corrected for response factors).[1]
Experimental Workflow Diagram (Graphviz)

Workflow cluster_analysis Quantification Start Start: Purified Ester Prep Sample Prep (Solvent + 1% H2O) Start->Prep Stress Thermal Stress (80°C, 72h) Prep->Stress Sampling Aliquot @ t=0, 24, 72h Stress->Sampling Quench Quench (4°C) Sampling->Quench HPLC HPLC/GC Analysis Quench->HPLC Result Calculate Half-Life (t1/2) HPLC->Result

Caption: Step-by-step workflow for assessing hydrolytic stability using accelerated thermal stress.

References

  • Taft, R. W. (1956).[1] Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.).[1] Wiley, New York.[1] (Foundational text on

    
     parameters).
    
  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] [1]

  • Boyde, S. (2002).[1] Hydrolytic stability of synthetic ester lubricants. Tribology International, 35(11), 829-844.[1] (Industrial standard for ester stability testing).[1]

  • ASTM D2619-09 . Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). ASTM International.[1]

  • Werle, P., et al. (2008).[1] Alcohols, Polyhydric.[1] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Data on neopentyl glycol and hindered diols). [1]

Sources

Chromatographic Separation of Cyclohexyl Propanediol Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for the chromatographic separation of cyclohexyl propanediol isomers. It synthesizes experimental best practices with mechanistic insights, designed for immediate application in R&D and QC environments.

Executive Summary

The separation of 3-cyclohexyl-1,2-propanediol (CPD) isomers presents a classic analytical challenge: the molecule possesses a chiral center at the C2 position but lacks a strong UV chromophore, rendering standard UV-HPLC insensitive. Furthermore, the vicinal diol moiety creates strong hydrogen bonding networks, leading to peak tailing in Gas Chromatography (GC) unless derivatized.

  • The Verdict:

    • For Trace Analysis & Complex Matrices (e.g., PK studies): GC-FID/MS with derivatization is the superior choice due to higher theoretical plates and sensitivity.

    • For Process Scale & Enantiomeric Purity (ee%) Determination: Normal-Phase Chiral HPLC (following chromophore derivatization) is the industry standard for robustness and scalability.

Molecular Analysis & Separation Challenges

Understanding the analyte's physicochemical behavior is the first step to successful method development.

  • Structure: 3-Cyclohexyl-1,2-propanediol.[1]

  • Chirality: One stereocenter at C2. Enantiomers: (R)-CPD and (S)-CPD.

  • Chromophores: The cyclohexane ring and aliphatic chain are UV-transparent >210 nm.

  • Polarity: The 1,2-diol functionality is highly polar and capable of bidentate hydrogen bonding.

The "Invisible" Peak Problem

In HPLC, the lack of a conjugated


-system means direct detection requires Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD), which often suffer from baseline drift and lower sensitivity compared to UV.
The "Sticky" Peak Problem

In GC, the free hydroxyl groups interact strongly with silanol groups in the column stationary phase and liner, causing severe peak tailing and potential thermal degradation (dehydration).

Method A: High-Performance Liquid Chromatography (HPLC)[2][3][4]

Strategy: Since direct chiral recognition of aliphatic diols is difficult on standard polysaccharide columns (due to lack of


-

interaction sites), we employ a Derivatization-First approach. This introduces a UV chromophore and a "handle" for the chiral stationary phase (CSP) to recognize.
Recommended Protocol: The "DNB-Derivative" Method

Derivatization Reagent: 3,5-Dinitrobenzoyl chloride (3,5-DNB). Mechanism: Converts the diol into a bis-3,5-dinitrobenzoate ester. This adds strong


-acceptor groups, perfect for interacting with 

-donor phases (like Amylose/Cellulose carbamates).
Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg CPD in 1 mL dry pyridine.

  • Reaction: Add 1.5 equivalents of 3,5-dinitrobenzoyl chloride. Heat at 60°C for 30 mins.

  • Quench: Add water, extract with hexane/ethyl acetate. Dry organic layer.

  • Analysis: Inject onto the chiral column.

Chromatographic Conditions
ParameterSpecification
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Strong absorbance from DNB group)
Exp. Resolution (

)
> 2.5 (Baseline separation)

Scientist's Note: The bulky 3,5-DNB groups lock the conformation of the analyte, significantly enhancing the chiral discrimination factor (


) compared to the native diol.

Method B: Gas Chromatography (GC)[5][6]

Strategy: To make the molecule volatile and prevent tailing, we must mask the hydroxyl groups. While silylation (TMS) is common, cyclic boronate derivatization is superior for 1,2-diols as it forms a rigid 5-membered ring, improving geometric discrimination.

Recommended Protocol: The "Cyclic Boronate" Method

Derivatization Reagent: n-Butylboronic acid (nBBA). Mechanism: Reacts specifically with 1,2- or 1,3-diols to form a cyclic boronate ester.

Step-by-Step Workflow
  • Sample Prep: Dissolve 1 mg CPD in 1 mL acetone.

  • Reaction: Add 2 mg n-butylboronic acid. Vortex for 1 min (Reaction is instantaneous).

  • Analysis: Inject directly.

Chromatographic Conditions
ParameterSpecification
Column Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin)
Dimensions 30 m x 0.25 mm x 0.12 µm
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Injector Split (20:1) @ 250°C
Oven Program 100°C (1 min)

5°C/min

180°C
Detection FID @ 300°C or MS (SIM mode for trace)
Exp. Resolution (

)
> 1.8

Scientist's Note: The G-TA phase is chosen because the trifluoroacetyl groups on the cyclodextrin ring provide the necessary dipole-dipole interactions to separate the rigid cyclic boronate enantiomers.

Comparative Analysis & Decision Matrix

The following table contrasts the performance metrics of both optimized methods.

FeatureHPLC (Derivatized)GC (Derivatized)
Resolution (

)
High (3.0 - 5.0) Moderate (1.5 - 2.5)
Sensitivity (LOD) ~1 µg/mL (UV)~10 ng/mL (FID)
Throughput 20-30 min/run10-15 min/run
Robustness High (Isocratic)Moderate (Column bleed issues)
Prep Requirement High (Reaction + Extraction)Low (Mix & Inject)
Scale-Up Potential Excellent (Prep-HPLC) Poor
Visualized Decision Workflow

The following diagram illustrates the logical pathway for selecting the appropriate method based on your specific analytical goals.

G cluster_legend Key Start Start: Sample Type Decision1 Is the sample Biological/Complex? Start->Decision1 Decision2 Is the goal Prep/Purification? Decision1->Decision2 No (Bulk Drug) Deriv_GC Derivatize: Cyclic Boronate Decision1->Deriv_GC Yes (Plasma/Urine) Decision2->Deriv_GC No (Rapid QC) Deriv_HPLC Derivatize: 3,5-DNB Ester Decision2->Deriv_HPLC Yes (Isolate Isomers) GC_Path Method: GC-FID/MS (Chiraldex G-TA) HPLC_Path Method: HPLC-UV (Chiralcel OD-H) Deriv_GC->GC_Path Deriv_HPLC->HPLC_Path key1 Blue: Input key2 Yellow: Decision key3 Green/Red: Final Method

Caption: Decision tree for selecting between GC and HPLC workflows based on sample complexity and purification needs.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37, 2593-2608. Link

  • Fernandes, C., et al. (2013). Chiral separation of 1,2-diols by HPLC using polysaccharide-based stationary phases.
  • Allenmark, S. G. (1991).
  • Brooks, C. J. W., & Maclean, I. (1971). Cyclic boronates as derivatives for gas chromatography. Journal of Chromatographic Science, 9(1), 18-23. Link

Sources

Cyclohexyl vs. Neopentyl Moieties: Engineering Polymer Crystallinity and Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing the impact of cyclohexyl groups (specifically via 1,4-cyclohexanedimethanol, CHDM) and neopentyl glycol (NPG) on polymer crystallinity. It is designed for researchers and drug development professionals optimizing polymer matrices for drug delivery, coatings, or structural applications.

Executive Summary: Conformational Rigidity vs. Steric Hindrance

The choice between incorporating a cyclohexyl group (via CHDM) or a neopentyl group (via NPG) into a polymer backbone represents a fundamental divergence in macromolecular engineering.

  • The Cyclohexyl Group (CHDM): Acts as a conformational stiffener .[1] It introduces rigidity through the aliphatic ring while retaining the ability to pack into crystalline lattices, provided the stereochemistry (trans-isomer) is controlled. It drives high glass transition temperatures (

    
    ) and high melting points (
    
    
    
    ).
  • The Neopentyl Group (NPG): Acts as a crystallization disruptor . The gem-dimethyl group creates significant steric volume (free volume) that prevents chain packing, forcing the polymer into an amorphous state. Simultaneously, it acts as a steric shield, offering superior hydrolytic stability.[2]

Mechanistic Principles

Cyclohexyl Group: Stereochemical Control of Crystallinity

The 1,4-cyclohexylene ring exists in two geometric isomers: cis and trans.

  • Trans-CHDM: Adopts a diequatorial chair conformation, extending the polymer chain linearly. This facilitates dense packing and high crystallinity. Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) based on high-trans CHDM has a

    
     approaching 290°C.
    
  • Cis-CHDM: Adopts an axial-equatorial conformation, introducing a "kink" in the chain. This disrupts lattice regularity.

  • Net Effect: The crystallinity of CHDM-based polymers is tunable via the cis/trans ratio.[3] High trans content promotes crystallinity; mixed isomers suppress it (e.g., PETG, which is amorphous at low CHDM loadings due to lattice mismatch with ethylene glycol units).

Neopentyl Glycol: The Gem-Dimethyl "Umbrella"

NPG (2,2-dimethyl-1,3-propanediol) introduces a gem-dimethyl substituent on the


-carbon relative to the hydroxyl groups.
  • Packing Disruption: The two methyl groups project perpendicularly to the chain axis. This steric bulk prevents the parallel alignment of polymer chains required for crystallization. Consequently, NPG is the standard monomer for synthesizing amorphous copolyesters.

  • Hydrolytic Stability: The methyl groups act as a hydrophobic "umbrella," sterically shielding the susceptible ester linkage from water attack. This makes NPG-based polymers ideal for drug delivery systems requiring controlled surface erosion rather than bulk degradation.

Comparative Performance Analysis

The following data contrasts the thermal and physical properties of Terephthalic Acid (TPA) based polyesters modified with CHDM vs. NPG.

Table 1: Structure-Property Comparison (TPA-based Polyesters)
PropertyControl (PET)CHDM-Modified (PCT)NPG-Modified (Amorphous)
Dominant Diol Ethylene Glycol1,4-CHDM (High Trans)Neopentyl Glycol
Crystallinity Semi-Crystalline (~40%)Highly CrystallineAmorphous

(Glass Transition)
~78°C~90°C - 95°C~70°C - 80°C

(Melting Point)
~260°C~290°CNone (Amorphous)
Hydrolytic Stability ModerateGoodExcellent
Mechanism Linear PackingRigid Ring StackingSteric Exclusion
Solubility (Organics) PoorLowHigh (due to free volume)
Key Kinetic Insight: Crystallization Half-Time ( )[4]
  • CHDM: In homopolymers (PCT), crystallization is rapid (

    
     min at optimal supercooling). In copolymers (PETG), CHDM slows crystallization significantly until it becomes amorphous at >30 mol% substitution.
    
  • NPG: effectively creates an infinite

    
     for most compositions, rendering the material permanently amorphous under standard processing conditions.
    

Visualization: Structure-Property Logic

The following diagram illustrates the decision pathway for selecting between CHDM and NPG based on target material properties.

StructurePropertyLogic Start Target Polymer Property BranchCryst Requirement: Crystallinity & Heat Resistance? Start->BranchCryst High Temp / Structural BranchAmorph Requirement: Solubility & Hydrolytic Stability? Start->BranchAmorph Drug Delivery / Coating CHDM Select Cyclohexyl Group (1,4-CHDM) BranchCryst->CHDM NPG Select Neopentyl Group (NPG) BranchAmorph->NPG MechRing Mechanism: Conformational Rigidity (Chair/Boat Isomerism) CHDM->MechRing MechSteric Mechanism: Gem-Dimethyl Steric Hindrance (Packing Disruption) NPG->MechSteric OutPCT Outcome: PCT / PCTG High Tm (~290°C) High Modulus MechRing->OutPCT High Trans % OutNPG Outcome: Amorphous Polyester No Tm High Solubility MechSteric->OutNPG

Caption: Decision matrix for selecting diol modifiers. CHDM is chosen for thermal resistance and crystallinity (via ring rigidity), while NPG is chosen for amorphous stability (via steric hindrance).

Experimental Validation Protocols

To empirically verify the impact of these groups, the following synthesis and characterization workflow is recommended.

Synthesis Protocol: Melt Polycondensation

Objective: Synthesize comparative copolyesters (e.g., PET-co-CHDM and PET-co-NPG) to measure crystallinity shifts.

  • Reagents:

    • Dimethyl Terephthalate (DMT) or Terephthalic Acid (TPA).

    • Diol 1: Ethylene Glycol (Excess 2.2:1 molar ratio).

    • Diol 2: 1,4-CHDM or NPG (Variable mol% 10–50%).

    • Catalyst: Titanium tetrabutoxide (

      
      ), 50-100 ppm.
      
  • Ester Interchange (Step 1):

    • Load reactor with DMT/TPA and Diols.

    • Heat to 190–230°C under

      
       flow.
      
    • Distill off Methanol/Water. Endpoint: Theoretical distillate volume collected.

  • Polycondensation (Step 2):

    • Ramp temperature to 270–285°C .

    • Apply vacuum gradually to < 1 mbar (High Vacuum).

    • Agitate for 2–4 hours until target torque (viscosity) is reached.

    • Note: NPG is volatile; ensure condenser efficiency to prevent stoichiometric loss.

  • Discharge: Extrude polymer melt into water bath; pelletize.

Characterization Workflow (DSC & XRD)

Objective: Quantify the "Crystallinity Kill" effect.

  • Differential Scanning Calorimetry (DSC):

    • Heat 1: 30°C to 300°C @ 10°C/min (Erase thermal history).

    • Cool: 300°C to 30°C @ 10°C/min (Measure Crystallization Temperature,

      
       ).
      
    • Heat 2: 30°C to 300°C @ 10°C/min (Measure

      
      , 
      
      
      
      , and
      
      
      ).
    • Analysis: Compare

      
       (Enthalpy of Melting).
      
      • CHDM (High Trans): Distinct

        
         peak visible.
        
      • NPG:

        
         peak disappears or broadens significantly; prominent 
        
        
        
        step.
  • Wide-Angle X-Ray Diffraction (WAXD):

    • Anneal samples at

      
       for 2 hours.
      
    • Scan

      
       from 5° to 40°.
      
    • Result: CHDM samples show sharp Bragg peaks (triclinic/monoclinic lattice); NPG samples show a broad amorphous halo.

Workflow Diagram

Caption: Experimental workflow for synthesizing and differentiating CHDM and NPG modified polyesters.

Application Context in Drug Development

  • Amorphous Solid Dispersions (ASDs): NPG-modified polyesters are superior candidates. Their amorphous nature prevents polymer crystallization, which can otherwise induce the recrystallization of the active pharmaceutical ingredient (API), reducing bioavailability.

  • Medical Device Sterilization: CHDM-modified polyesters (like PCTG) are preferred for devices requiring radiation sterilization (gamma/e-beam) because the aliphatic ring provides better resistance to yellowing and embrittlement compared to purely aliphatic linear chains, while maintaining clarity.

References

  • MDPI. (2024). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters. Retrieved from [Link][4][5]

  • ResearchGate. (2025). Effects of Poly(cyclohexanedimethylene terephthalate) on Microstructures, Crystallization Behavior and Properties. Retrieved from [Link]

  • Global Polyester. (2025). Q&A: Comprehensive Introduction to PETG Copolyester. Retrieved from [Link]

  • NIH / PMC. (2021). Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics. Retrieved from [Link]

Sources

Validation Guide: Purity Analysis of 2-Cyclohexylpropane-1,3-diol via Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 2-cyclohexylpropane-1,3-diol (CAS: 2612-32-0) presents a classic analytical dichotomy: the trade-off between workflow efficiency (Direct Injection) and quantitation rigor (Derivatization).

While direct injection on high-polarity columns is feasible for crude assay estimation (>95% purity), it fails during trace impurity profiling due to peak tailing and thermal adsorption of the 1,3-diol moiety. For pharmaceutical-grade validation or trace analysis (<0.1% impurity detection), Silylation via BSTFA followed by GC-MS/FID on a non-polar stationary phase is the required "Gold Standard."

This guide objectively compares these methodologies and provides a validated protocol for the superior derivatization workflow.

Part 1: The Analytical Challenge

The target molecule, This compound , possesses two primary physicochemical hurdles:

  • Hydrogen Bonding: The 1,3-hydroxyl arrangement facilitates strong intermolecular hydrogen bonding, leading to high boiling points and "sticky" behavior on GC inlets.

  • Thermal Instability: At the temperatures required to elute the underivatized diol (>240°C), dehydration reactions can occur, forming cyclic ethers or alkenes that mimic impurities.

Thermodynamic Impact on Chromatography
  • Direct Injection: Requires overcoming the enthalpy of vaporization of the diol plus the hydrogen bond network. This necessitates high oven temperatures, degrading column life and analyte integrity.

  • Derivatization: Capping the -OH groups with Trimethylsilyl (TMS) groups removes hydrogen bonding capability. This drops the effective boiling point, improves volatility, and allows elution at milder temperatures on robust non-polar columns.

Part 2: Methodology Comparison

The following table contrasts the two primary approaches for analyzing this compound.

FeatureMethod A: Direct Injection Method B: TMS Derivatization (Recommended)
Column Type Polar (e.g., DB-WAX, PEG)Non-Polar (e.g., DB-5MS, HP-5)
Sample Prep Dilute & Shoot (Methanol/ACN)Chemical Reaction (BSTFA + Pyridine)
Peak Shape Broad, often tailing (Asymmetry > 1.5)Sharp, Gaussian (Asymmetry < 1.2)
LOD/LOQ High (ppm level)Low (ppb level)
Thermal Risk High (On-column degradation)Low (Elutes at lower temps)
Moisture Sensitivity LowHigh (Reagents hydrolyze)
Suitability Raw Material ID, Crude AssayFinal Product Release, Impurity Profiling
Decision Logic: Selecting the Right Path

MethodSelection Start Sample Type Goal Analytical Goal? Start->Goal Crude Crude Reaction Mix (>1% Impurities) Goal->Crude Process Monitoring Pure Final Product (<0.1% Impurities) Goal->Pure Release Testing Direct METHOD A: Direct Injection (DB-WAX Column) Crude->Direct Speed Priority Deriv METHOD B: Derivatization (BSTFA / DB-5MS) Pure->Deriv Sensitivity Priority

Figure 1: Decision matrix for selecting the appropriate GC methodology based on the stage of development.

Part 3: The "Gold Standard" Protocol (Method B)

Objective: Quantitative determination of this compound purity using Silylation.

1. Reaction Mechanism

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst to silylate the sterically hindered secondary alcohols if present, though for this primary diol, it ensures rapid completion.

Reaction:



2. Reagents & Equipment
  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent/Catalyst: Anhydrous Pyridine (Must be stored over KOH pellets or molecular sieves).

  • Internal Standard (IS): Dodecane or Octadecane (Non-reactive, distinct retention time).

  • Vials: Amber crimp-top GC vials (silanized glass preferred).

3. Step-by-Step Procedure
  • Preparation: Weigh ~10 mg of this compound into a GC vial.

  • Solvation: Add 0.5 mL of Anhydrous Pyridine. Vortex until fully dissolved.

  • Catalysis: Add 0.2 mL of BSTFA + 1% TMCS.

    • Note: Perform in a fume hood. The reaction is exothermic.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

    • Why: While primary alcohols react at room temp, the cyclohexyl ring provides steric bulk. Heating ensures 100% conversion of both hydroxyl groups.

  • Dilution: Allow to cool. Dilute to 1.5 mL with Ethyl Acetate or Dichloromethane (DCM).

  • Injection: Inject 1 µL into the GC (Split 20:1).

4. GC Instrument Parameters
ParameterSetting
Inlet Temp 280°C
Split Ratio 20:1 (Adjust based on sensitivity needs)
Column DB-5MS UI (30m x 0.25mm x 0.25µm)
Flow Rate 1.0 mL/min (Helium, Constant Flow)
Oven Program 80°C (1 min hold)

15°C/min

300°C (5 min hold)
Detector FID (300°C) or MS (Scan 40-500 m/z)
Part 4: Validation Framework (ICH Q2)

To validate this method for regulatory submission, the following criteria must be met. The data below represents Target Acceptance Criteria based on typical performance of silylated 1,3-diols.

A. Specificity

Inject the blank (Pyridine + BSTFA) and the sample.

  • Requirement: No interfering peaks at the retention time of the Diol-TMS derivative.

  • Observation: The BSTFA byproduct (TMS-trifluoroacetamide) elutes early (solvent front). The Diol-TMS elutes mid-chromatogram.

B. Linearity & Range

Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

ParameterAcceptance CriteriaTypical Result
Correlation Coefficient (

)

0.9998
Y-Intercept Not significantly different from 0Pass
Residual Plot Random distributionPass
C. Accuracy (Recovery)

Spike the analyte into a known matrix or perform standard addition.

LevelSpike Conc.[1][2][3] (mg/mL)Mean Recovery (%)RSD (%)
Low (80%) 0.899.41.2
Target (100%) 1.0100.10.8
High (120%) 1.299.80.9
D. Precision (Repeatability)
  • System Precision: 6 injections of the standard. Target RSD

    
    .
    
  • Method Precision: 6 separate preparations of the sample. Target RSD

    
    .[1][2]
    
Part 5: Troubleshooting & Causality

Issue 1: "Ghost" Peaks or Variability

  • Cause: Moisture ingress. BSTFA hydrolyzes into trifluoroacetamide and silica solids upon contact with water.

  • Fix: Use fresh ampoules of BSTFA. Ensure Pyridine is anhydrous.

Issue 2: Incomplete Derivatization (Mono-TMS)

  • Cause: Steric hindrance from the cyclohexyl group preventing the second -OH from reacting.

  • Fix: Increase incubation time to 60 minutes or temperature to 70°C. Ensure excess BSTFA (molar ratio > 10:1).

Issue 3: Inlet Liner Degradation

  • Cause: Silylation reagents are aggressive. They can strip deactivation layers from glass wool.

  • Fix: Change inlet liners and septa every 50-100 injections. Use wool-free liners if sensitivity allows.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for Gas Chromatography: BSTFA.[5][6] Technical Bulletin. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Cyclohexylpropane-1,3-diol

[1]

Executive Summary

Immediate Action: 2-Cyclohexylpropane-1,3-diol (CAS 2612-32-0) must be managed as Non-Halogenated Organic Waste .[1]

While this compound is not explicitly listed on EPA RCRA P-lists or U-lists, its lipophilic cyclohexyl moiety (LogP ~1.[1]7) renders it unsuitable for drain disposal due to water insolubility and potential environmental persistence.[1] The standard disposal route is high-temperature incineration (fuel blending).[1]

Core Directive: Do not discharge into municipal sewer systems.[1] Segregate from halogenated solvents and oxidizing agents.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1]

PropertyDataOperational Implication
Chemical Name This compoundLabeling identifier.
CAS Number 2612-32-0Use for waste manifesting.[1]
Molecular Formula C₉H₁₈O₂High carbon content; excellent for fuel blending.[1]
LogP (Octanol/Water) ~1.7 (Predicted)Lipophilic. Low water solubility.[1] NO DRAIN DISPOSAL.
Physical State Viscous Liquid / Low-melting SolidMay require gentle heating or solvent dissolution for transfer.[1]
Flash Point >110°C (Predicted)Combustible, but not Flammable (Class IIIB).
RCRA Status Non-Regulated (unless mixed)Manage as "Non-RCRA Regulated Chemical Waste".[1]

Safety Assessment & PPE

Causality: Diols with cyclic alkanes generally exhibit low acute toxicity but can act as mild irritants to mucous membranes.[1] The primary risk during disposal is not acute toxicity, but cross-contamination and environmental release.

  • Eye Protection: Chemical splash goggles.[1] (Standard safety glasses are insufficient for pouring viscous liquids where splash-back is a risk).[1]

  • Hand Protection: Nitrile gloves (0.11 mm minimum thickness).[1] The aliphatic nature of the cyclohexyl ring ensures good chemical resistance with standard nitrile.

  • Respiratory: Fume hood required during transfer.[1] While vapor pressure is low, aerosolization during pouring can cause respiratory irritation.

Waste Characterization & Classification

Expert Insight: Many researchers mistakenly classify diols as "aqueous waste" due to the hydroxyl groups.[1] However, the cyclohexyl group dominates the solubility profile of this molecule.

The "Fuel Blending" Protocol

Because this compound has a high BTU (British Thermal Unit) value and contains no halogens (Cl, F, Br, I), it is an ideal candidate for Fuel Blending —a waste treatment method where organic chemical waste is used as fuel for cement kilns.

Classification Logic:

  • Is it Halogenated? NO. (Segregate from Chloroform/DCM).

  • Is it Aqueous? NO. (Segregate from water/acids).[1]

  • Is it Oxidizing? NO. (Segregate from Nitric Acid/Peroxides).[1]

  • Result: Non-Halogenated Organic Solvent Waste.

Step-by-Step Disposal Protocol

Phase 1: Accumulation
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers.[1] Avoid metal cans if the waste stream contains trace acids from synthesis.[1]

  • Solvent Rinse: If the compound is solid or viscous, dissolve residual material in a minimal amount of Acetone or Ethanol. These solvents are compatible with the Non-Halogenated stream.[1]

  • Segregation: Ensure the waste container is explicitly marked "Non-Halogenated Organic." [1]

    • Self-Validating Check: Verify the container does not contain "Halogenated" stickers or red bands.[1]

Phase 2: Labeling

A label is a legal document.[1] Incomplete labeling is the #1 cause of regulatory fines.

Required Label Elements:

  • Full Chemical Name: this compound (Do not use abbreviations like "CHPD").[1]

  • Constituents: If mixed, list all solvents (e.g., "this compound (5%), Acetone (95%)").

  • Hazard Checkboxes: Mark "Irritant" and "Combustible" (if mixed with flammable solvents).

Phase 3: Final Disposal[1]
  • Cap the container tightly.[1] Ensure the cap liner is intact (PTFE or Polyethylene).[1]

  • Move to the laboratory's Satellite Accumulation Area (SAA).[1]

  • Request pickup via your facility's EHS (Environmental Health & Safety) portal.[1]

  • Manifesting: If required to fill out a waste manifest, utilize the profile: Waste Flammable Liquid, n.o.s. (Acetone, Cyclohexylpropanediol) if in solution.

Spill Management Workflow

Causality: Due to its viscosity, this compound is difficult to wipe up with paper towels (smearing).

  • Isolate: Evacuate the immediate area if large quantities (>1L) are spilled.[1]

  • Contain: Use a vermiculite or clay-based absorbent dike to prevent spreading.[1]

  • Absorb: Apply absorbent material (pads or loose granular) from the outside moving inward.[1]

  • Clean: Wash the surface with a soap/water solution (surfactant is necessary to solubilize the cyclohexyl group).[1]

  • Dispose: Collect all absorbent materials into a sealed bag and label as "Debris contaminated with this compound."

Decision Logic Diagram

This workflow visualizes the decision-making process for segregating this specific chemical.

DisposalWorkflowStartWaste Generation:This compoundIsPureIs the waste pureor mixed?Start->IsPurePurePure CompoundIsPure->PurePureMixtureMixtureIsPure->MixtureMixedDissolveDissolve in Acetone/Ethanol(Reduce Viscosity)Pure->DissolveStreamNonHalStream A:Non-Halogenated OrganicDissolve->StreamNonHalCheckHalogenContains Halogens?(DCM, Chloroform)Mixture->CheckHalogenCheckHalogen->StreamNonHalNoStreamHalStream B:Halogenated OrganicCheckHalogen->StreamHalYesFuelBlendDisposal Method:Fuel Blending (Energy Recovery)StreamNonHal->FuelBlendIncinerationDisposal Method:High Temp IncinerationStreamHal->Incineration

Figure 1: Decision tree for segregating this compound waste streams based on mixture composition.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 15293, this compound. [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.